4-Nitrodiazoaminobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLPKIVQGJVXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290588 | |
| Record name | 4-Nitrodiazoaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-75-2 | |
| Record name | p-Nitrodiazoaminobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrodiazoaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrodiazoaminobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Nitrodiazoaminobenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 4-Nitrodiazoaminobenzene. The information is curated for researchers in chemistry and drug development, with a focus on data presentation and experimental context.
Chemical Structure and Identification
This compound, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is an aromatic compound belonging to the triazene class. Its chemical structure consists of a phenyl group and a 4-nitrophenyl group linked by a triazene bridge (-N=N-NH-).
Systematic IUPAC Name: N-[(4-nitrophenyl)diazenyl]aniline[1]
Synonyms:
Chemical Formula: C₁₂H₁₀N₄O₂
Molecular Weight: 242.24 g/mol [1]
CAS Registry Number: 13113-75-2[1]
Chemical Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 137 °C | [1] |
| Boiling Point | 397.3 °C at 760 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | [2] |
| pKa (Predicted) | 0.43 ± 0.50 | [1] |
| LogP (Predicted) | 4.30 | [1] |
| Vapor Pressure | 1.6E-06 mmHg at 25°C | [1] |
Synthesis and Purification
Synthesis Protocol
The synthesis of this compound is typically achieved through a diazotization-coupling reaction. A general protocol, adapted from the synthesis of analogous azo compounds, is provided below.
Reaction Scheme:
4-Nitroaniline + NaNO₂ + HCl → 4-Nitrobenzenediazonium chloride 4-Nitrobenzenediazonium chloride + Aniline → this compound
Experimental Protocol:
-
Diazotization of 4-Nitroaniline:
-
Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the 4-nitrobenzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve aniline in an appropriate solvent (e.g., ethanol or a buffered aqueous solution).
-
Cool the aniline solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
A yellow to orange precipitate of this compound will form.
-
Continue stirring for an additional 1-2 hours to ensure the completion of the reaction.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts and acids.
-
Dry the product in a desiccator or under vacuum at a low temperature.
-
Purification
Recrystallization is a common method for the purification of this compound.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/water.
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound will form. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are outlined below.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and 4-nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the triazene linkage. The NH proton of the triazene bridge is also expected to appear as a distinct signal. |
| ¹³C NMR | Resonances for the twelve carbon atoms of the aromatic rings. The carbons attached to the nitro group and the nitrogen atoms will show characteristic downfield shifts. |
| FTIR | Characteristic absorption bands for N-H stretching of the triazene group, N=N stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂). |
| UV-Vis | Absorption maxima in the UV-visible region are expected due to the extended π-conjugation of the molecule, characteristic of azo compounds. The position of the λmax will be solvent-dependent. |
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited in the publicly available literature, its structural class, the triazenes, has been a subject of interest in drug development, particularly in oncology.
General Mechanism of Action of Triazene Compounds
Many triazene compounds are known to act as alkylating agents. Their cytotoxic effects are often attributed to their ability to methylate DNA, primarily at the O⁶ position of guanine.[1][3][4][5] This methylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[3]
It is important to note that the specific biological activity and mechanism of action of this compound have not been experimentally determined and reported. The above represents a potential mechanism based on its structural class.
Potential Research Applications
Given the known activities of related compounds, this compound could be a candidate for investigation in the following areas:
-
Antiproliferative and Cytotoxic Studies: Screening against various cancer cell lines to determine its potential as an anticancer agent.
-
Antimicrobial Assays: Evaluation of its activity against a panel of bacteria and fungi, as both nitroaromatics and azo compounds have shown antimicrobial properties.
-
Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of derivatives with potentially enhanced biological activity and improved pharmacological profiles.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The biological activities discussed are based on the general properties of the chemical class and are not a definitive statement of the properties of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrodiazoaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrodiazoaminobenzene, a significant intermediate in the synthesis of various azo compounds. This document details a feasible experimental protocol, outlines expected characterization data, and presents a visual representation of the synthetic workflow.
Introduction
This compound, with the molecular formula C₁₂H₁₀N₄O₂, is a diazoamino compound characterized by a nitro group substituent on one of the phenyl rings.[1] Diazoamino compounds are versatile reagents in organic synthesis, often serving as precursors to more complex azo dyes and other nitrogen-containing molecules. The presence of the nitro group in this compound makes it a valuable intermediate for producing compounds with potential applications in dye manufacturing and possibly as scaffolds in medicinal chemistry, owing to the known biological activities of both azo and nitro-functionalized aromatics.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of p-nitroaniline followed by the coupling of the resulting diazonium salt with aniline. This procedure is adapted from established methods for the synthesis of diazoamino compounds.[2]
Experimental Protocol
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Aniline
-
Sodium Acetate (crystalline)
-
Ice
-
Water
-
Ethanol (for washing/recrystallization)
Procedure:
Step 1: Diazotization of p-Nitroaniline
-
In a suitable beaker or flask, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water. The mixture may require gentle warming to facilitate the dissolution of the amine salt.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the cooled p-nitroaniline solution. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction goes to completion. The resulting solution contains the p-nitrobenzenediazonium chloride.
Step 2: Coupling with Aniline
-
In a separate, larger beaker, dissolve a molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C in an ice bath.
-
To this cooled aniline solution, slowly add the freshly prepared, cold p-nitrobenzenediazonium chloride solution with vigorous stirring.
-
A yellow precipitate of this compound should begin to form.
-
To buffer the reaction mixture and promote the formation of the diazoamino compound over the competing azo coupling, a solution of crystalline sodium acetate in water is added portion-wise.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-45 minutes to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts and acids.
-
The crude product can be further purified by washing with a small amount of cold ethanol. For higher purity, recrystallization from a suitable solvent like ethanol can be performed.
-
Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| Appearance | Expected to be a yellow solid |
| Melting Point | Data not readily available. The related compound, 4-nitroazobenzene, has a melting point of 132-134 °C. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings. The signals for the protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nature of the nitro group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | Doublet | 2H | Protons ortho to the -NO₂ group |
| ~ 7.8 - 7.6 | Doublet | 2H | Protons meta to the -NO₂ group |
| ~ 7.5 - 7.3 | Multiplet | 5H | Protons of the unsubstituted phenyl ring |
| Variable | Broad Singlet | 1H | N-H proton |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the twelve carbon atoms of the molecule. The carbons attached to or near the nitro group will be significantly deshielded.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 145 | Carbon bearing the -NO₂ group (ipso-carbon) |
| ~ 145 - 140 | Carbon attached to the diazoamino group (ipso-carbon) |
| ~ 130 - 120 | Aromatic carbons |
| ~ 125 - 115 | Aromatic carbons |
3.2.3. FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretching vibration |
| ~ 3100 - 3000 | Aromatic C-H stretching |
| ~ 1600, 1480 | Aromatic C=C stretching |
| ~ 1520, 1340 | Asymmetric and symmetric NO₂ stretching |
| ~ 1250 | C-N stretching |
| ~ 1150 | N-N stretching |
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Potential Biological Relevance
While there is a lack of specific studies on the biological activities of this compound, its structural motifs—the azo linkage and the nitroaromatic group—are present in various biologically active molecules. Azo compounds have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. The biological activity of some azo compounds is attributed to their ability to be reductively cleaved in vivo to release bioactive aromatic amines. Similarly, nitroaromatic compounds are a well-known class of therapeutic agents, particularly in the treatment of bacterial and parasitic infections, where their mechanism of action often involves the enzymatic reduction of the nitro group to generate cytotoxic radical species. Therefore, this compound could be a valuable starting material for the synthesis of novel compounds with potential pharmacological applications, although its own biological profile remains to be elucidated.
References
An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Synthesis, Safety, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a chemical intermediate with significant implications in various research and industrial applications. This document details its chemical identity, safety and handling protocols, a plausible synthesis method, and insights into its toxicological profile and metabolic pathways. The information is curated to support researchers, scientists, and professionals in the field of drug development in understanding and safely managing this compound.
Chemical Identification and Properties
This compound is an aromatic compound characterized by the presence of a nitro group and a diazoamino functional group.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13113-75-2 |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.24 g/mol |
| Appearance | Expected to be a colored solid |
| Solubility | Likely soluble in organic solvents, with low solubility in water. |
Safety and Handling
The safety data for this compound is not extensively documented; however, based on the known hazards of structurally related compounds such as diazoaminobenzene and other nitroaromatic amines, caution is strongly advised.
Hazard Identification
-
Toxicity: Belongs to a class of compounds that are often toxic and may be carcinogenic[1]. The parent compound, diazoaminobenzene, is a suspected carcinogen and can be harmful if inhaled, ingested, or absorbed through the skin[2].
-
Irritation: Likely to cause skin and eye irritation[2].
-
Instability: Diazoamino compounds can be unstable and may decompose upon heating, potentially leading to the release of toxic fumes[2].
Recommended Safety Precautions
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Handling | Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols. |
| Storage | Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Keep the container tightly closed. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols
Plausible Synthesis of this compound
A plausible method for the synthesis of this compound involves the diazotization of p-nitroaniline followed by coupling with aniline. This protocol is based on established procedures for the synthesis of related diazoamino compounds.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Aniline
-
Sodium acetate (CH₃COONa)
-
Ice
-
Ethanol
-
Water
Procedure:
-
Diazotization of p-Nitroaniline:
-
Dissolve a molar equivalent of p-nitroaniline in a minimal amount of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (one molar equivalent) dropwise to the p-nitroaniline solution, maintaining the temperature below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve one molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the aniline solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
After the addition is complete, add a saturated solution of sodium acetate to raise the pH and promote the formation of the diazoamino compound.
-
A colored precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified product under vacuum.
-
Caption: Workflow for the synthesis of this compound.
Toxicology and Metabolism
The toxicological profile of this compound is largely inferred from data on related nitroaromatic and diazoamino compounds. A primary concern is its potential metabolism to toxic intermediates.
Metabolic Pathway
It is hypothesized that this compound undergoes metabolic activation, primarily through two pathways: cleavage of the diazoamino linkage and reduction of the nitro group.
-
Diazoamino Cleavage: The N-N=N bond can be cleaved to potentially form p-nitrophenyl and phenyl radicals or their corresponding ions.
-
Nitroreduction: The nitro group can be enzymatically reduced in a stepwise manner to form nitroso, hydroxylamino, and ultimately, amino derivatives. The hydroxylamino intermediate is often implicated in the genotoxicity of nitroaromatic compounds.
These metabolic processes can lead to the formation of reactive species that can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.
Caption: Postulated metabolic pathways of this compound.
General Toxicology Testing Protocol
For a compound like this compound, a standard battery of toxicological tests would be recommended to assess its safety profile.
| Test Type | Experimental Approach | Endpoint Measured |
| Acute Toxicity | Administration of a single high dose to rodents (e.g., rats or mice) via oral gavage or dermal application. | Observation of clinical signs of toxicity, morbidity, and mortality over a 14-day period. Determination of an approximate lethal dose (LD₅₀). |
| Genotoxicity (in vitro) | Ames test using different strains of Salmonella typhimurium with and without metabolic activation (S9 mix). Chromosomal aberration test in mammalian cells (e.g., CHO cells). | Assessment of mutagenic potential by measuring the reversion of mutations in bacteria. Evaluation of clastogenic potential by observing chromosomal damage in mammalian cells. |
| Metabolism (in vitro) | Incubation of the compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human). | Identification and quantification of metabolites using analytical techniques such as HPLC and mass spectrometry. Determination of the rate of metabolism and the enzymes involved (e.g., cytochrome P450s). |
Conclusion
This compound is a compound that requires careful handling due to the potential hazards associated with its chemical class. This guide provides a foundational understanding of its properties, a plausible synthesis route, and an overview of its likely toxicological and metabolic characteristics. Researchers and drug development professionals should use this information to inform their experimental design and to ensure safe laboratory practices when working with this and related compounds. Further empirical studies are necessary to fully elucidate the specific biological activities and safety profile of this compound.
References
An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a significant diazoamino compound. The document delves into its historical discovery, attributed to the pioneering work of Peter Griess in the mid-19th century on diazo compounds. It offers a detailed experimental protocol for its synthesis, based on the diazotization of p-nitroaniline and subsequent coupling with aniline. The physicochemical properties of this compound are summarized in a tabular format for clarity. Furthermore, this guide outlines the spectroscopic characterization of the compound, referencing typical data for related structures. The synthesis pathway is visually represented using a DOT language diagram to facilitate understanding of the reaction workflow.
Discovery and History
The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess reported his discovery of a new class of compounds formed by the reaction of nitrous acid with aromatic amines, which he named "diazo" compounds.[1][2] This seminal work, which described the diazotization reaction, laid the foundation for the vast field of azo chemistry and the development of synthetic dyes.[2][3]
While Griess's initial publications focused on the diazotization of various aromatic amines, the specific synthesis of this compound would have been a logical extension of his work, utilizing the readily available p-nitroaniline. The formation of diazoamino compounds occurs when a diazonium salt couples with an excess of the parent aromatic amine. Therefore, the historical context points to the synthesis of this compound being achievable shortly after Griess's initial discoveries. Although a singular publication detailing its first synthesis is not readily apparent, the methodology follows directly from the principles he established.
Physicochemical Properties
The quantitative physicochemical properties of this compound are crucial for its handling, application, and characterization. The following table summarizes key data compiled from various chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 242.23 g/mol | --INVALID-LINK-- |
| Melting Point | 137 °C | --INVALID-LINK-- |
| Boiling Point | 397.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.28 g/cm³ | --INVALID-LINK-- |
| Flash Point | 194.1 °C | --INVALID-LINK-- |
| Vapor Pressure | 1.6 x 10⁻⁶ mmHg at 25 °C | --INVALID-LINK-- |
| LogP | 4.30 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound is a standard laboratory procedure involving a two-step, one-pot reaction. The following protocol is a representative method adapted from established procedures for diazotization and diazoamino compound formation.[4]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Aniline
-
Sodium Acetate
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a beaker, dissolve a specific molar equivalent of p-nitroaniline in a minimal amount of concentrated hydrochloric acid and a sufficient volume of water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. The p-nitroaniline hydrochloride may precipitate as a fine slurry.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and the formation of byproducts.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride solution. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of aniline in dilute hydrochloric acid.
-
Slowly add the aniline hydrochloride solution to the cold 4-nitrobenzenediazonium chloride solution with vigorous stirring.
-
To this mixture, slowly add a saturated aqueous solution of sodium acetate. This will raise the pH and facilitate the coupling of the diazonium salt with the excess aniline to form the diazoamino compound.
-
A yellow precipitate of this compound will form.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any inorganic salts and unreacted starting materials.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
-
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the diazoamino group.
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
-
N=N stretching: A weak to medium intensity peak in the region of 1400-1450 cm⁻¹.
-
C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the nitrophenyl ring would be shifted downfield due to the electron-withdrawing nitro group compared to the protons on the unsubstituted phenyl ring. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the aromatic carbons. The carbon atom attached to the nitro group would be significantly deshielded.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of N₂ and the nitro group.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This compound stands as a classic example of the compounds that emerged from Peter Griess's foundational work on diazotization. Its synthesis is straightforward and serves as a practical illustration of diazo chemistry. The physicochemical and spectroscopic data provide the necessary parameters for its identification and use in further research and development. This guide has consolidated the historical context, experimental procedures, and key data for this compound, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. Peter Griess - Wikipedia [en.wikipedia.org]
- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of 4-Nitrodiazoaminobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrodiazoaminobenzene is an aromatic organic compound that finds applications in various chemical syntheses, including the production of azo dyes. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. Solubility dictates the choice of solvent for reactions, extractions, and crystallizations, and it is a fundamental parameter in drug development and materials science. This guide provides the necessary protocols and frameworks to systematically determine and report the solubility of this compound.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at various temperatures to understand its temperature dependence.
Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Acetone | |||
| Acetonitrile | |||
| Chloroform | |||
| Dichloromethane | |||
| Diethyl Ether | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Hexane | |||
| Methanol | |||
| Tetrahydrofuran (THF) | |||
| Toluene |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. The saturation shake-flask method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.[1]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate it for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations.
-
-
Analysis of Solute Concentration:
-
Carefully withdraw a known aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
3.3. General Solubility Tests
For a qualitative understanding of solubility, simple tests can be performed.[2] These involve adding a small, measured amount of the solute to a test tube containing a specific volume of the solvent and observing its dissolution behavior with vigorous shaking.[3]
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for determining and characterizing the solubility of a compound like this compound.
Caption: Logical workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several factors:
-
Polarity: The principle of "like dissolves like" is a key determinant.[4] The polarity of this compound, influenced by its nitro (-NO2) and diazoamino (-N=N-NH-) groups, will determine its affinity for polar or non-polar solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[4]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]
-
Hydrogen Bonding: The ability of the diazoamino group to participate in hydrogen bonding can influence its solubility in protic solvents like alcohols.
Conclusion
This technical guide provides a robust framework for researchers and scientists to determine and document the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, a comprehensive and comparable solubility profile can be established. This information is essential for the effective use of this compound in research, development, and industrial applications. The logical workflow diagram further clarifies the experimental process, ensuring a systematic and efficient approach to solubility assessment.
References
An In-depth Technical Guide to 4-Nitrodiazoaminobenzene
This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core physicochemical properties, synthesis protocols, potential applications, and essential safety information.
Core Compound Data
The fundamental quantitative data for this compound are summarized below, providing a quick reference for its key properties.
| Property | Value | Reference |
| Molecular Formula | C12H10N4O2 | [1] |
| Molecular Weight | 242.237 g/mol | [1] |
| CAS Number | 13113-75-2 | [1][2] |
| Melting Point | 137 °C | [1] |
| Boiling Point | 397.3 °C at 760 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| LogP | 4.30180 | [1] |
| Synonyms | p-Nitrodiazoaminobenzene, 1-(4-Nitrophenyl)-3-phenyltriazene, N-[(4-nitrophenyl)diazenyl]aniline | [1] |
Experimental Protocols: Synthesis
The synthesis of diazoamino compounds and related azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction. The following is a generalized protocol based on the synthesis of structurally similar compounds.[3]
Objective: To synthesize a diazoamino compound via diazotization and coupling.
Materials:
-
Starting Amine: 4-nitroaniline[3]
-
Coupling Agent: Aniline or other suitable aromatic compound
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), Ethanol, Water
-
Equipment: Beakers, magnetic stirrer, ice bath, filtration apparatus
Methodology:
-
Diazotization of 4-Nitroaniline:
-
Dissolve a specific molar amount of 4-nitroaniline in a mixture of acid (e.g., sulfuric acid), ethanol, and distilled water.[3]
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
The formation of the 4-nitrobenzenediazonium salt marks the completion of the diazotization step.[4]
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling agent (e.g., aniline) in an appropriate solvent.
-
Cool the solution of the coupling agent in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.
-
Maintain a low temperature and appropriate pH to facilitate the electrophilic substitution reaction, forming the triazene linkage.
-
The reaction progress can be monitored by observing the formation of a colored precipitate.
-
-
Isolation and Purification:
-
Once the reaction is complete, the solid product is isolated by filtration.
-
Wash the crude product with cold water to remove any unreacted salts and acids.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound product.
-
Applications in Research and Development
While specific applications for this compound are specialized, its structural class—azo compounds—is of significant interest in various scientific fields. Its utility is primarily as a chemical intermediate or a functional molecule.
-
Chemical Synthesis: The primary application of compounds like 4-Nitroaniline, a precursor, is in the industrial synthesis of other important chemicals, particularly as a precursor to p-phenylenediamine, a key component in dye manufacturing.[5] Azo compounds are foundational in creating a wide range of organic molecules.[3]
-
Dyes and Indicators: Azo compounds are well-known for their chromophoric properties. They are widely used in the synthesis of reactive dyes for various fibers, including silk, wool, and cotton.[6] Their color is often pH-sensitive, making them suitable for use as acid-base indicators in titrations and as staining agents in biological research.[7]
-
Biological Probes: The core structure can be modified to develop specialized molecules for biomedical research. For instance, related nitro-aromatic compounds like 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) have been successfully used as fluorescent probes to visualize lysosomes in living cells, highlighting the potential for developing new bio-imaging tools from this chemical family.[8]
Safety and Handling
Proper handling of this compound and its precursors is crucial due to their potential hazards.
-
General Precautions: Use only under a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[10]
-
Personal Protective Equipment (PPE):
-
Hazard Identification:
-
Storage: Store in a cool, dark, and dry place.[10] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]
-
First Aid Measures:
-
If on Skin: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10]
-
If Inhaled: Remove victim to fresh air and keep at rest. Seek medical attention if symptoms occur.[9]
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor.
-
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 13113-75-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitrobenzenediazonium | C6H4N3O2+ | CID 66851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. geneseo.edu [geneseo.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of 4-Nitrodiazoaminobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, UV-Vis) and a detailed experimental protocol for the synthesis of 4-Nitrodiazoaminobenzene. The information is intended to support research and development activities where this compound is of interest.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. While direct experimental spectra are not universally available in public literature, the data presented here is a consolidation of available information and estimations based on structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electronic effects of the nitro group and the diazoamino bridge.
¹H NMR Data (Estimated)
The proton NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shifts (downfield).
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity |
| H-2', H-6' | 8.1 - 8.3 | Doublet |
| H-3', H-5' | 7.8 - 8.0 | Doublet |
| H-2, H-6 | 7.3 - 7.5 | Multiplet |
| H-3, H-5 | 7.1 - 7.3 | Multiplet |
| H-4 | 7.0 - 7.2 | Multiplet |
| N-H | Broad singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the diazoamino group will have characteristic chemical shifts.[1]
| Carbon | Chemical Shift (δ, ppm) (Reported) |
| C-4' (C-NO₂) | ~147 |
| C-1' (C-N=N) | ~150 |
| C-2', C-6' | ~125 |
| C-3', C-5' | ~119 |
| C-1 (C-NH) | ~142 |
| C-2, C-6 | ~129 |
| C-3, C-5 | ~121 |
| C-4 | ~125 |
Source: ChemicalBook provides access to the ¹³C NMR spectrum of this compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the N-H bond, the N=N double bond, and the aromatic rings.
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |
| N=N Stretch | 1400 - 1450 | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Note: The IR spectrum of this compound is available on ChemicalBook.[2]
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of azo dyes and nitroaromatic compounds. The extended conjugation in the molecule will result in absorptions in the visible region.
| Transition | λmax (nm) (Estimated) | Molar Absorptivity (ε) | Solvent |
| π → π* (Azo group) | 350 - 450 | High | Ethanol |
| n → π* (Nitro group) | 270 - 300 | Low | Ethanol |
Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 4-nitroaniline followed by coupling with aniline.
Materials:
-
4-Nitroaniline
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Water
Procedure:
-
Diazotization of 4-Nitroaniline:
-
Dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the aniline solution with constant stirring.
-
A yellow to orange precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.
-
Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Safety Precautions:
-
Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
Methodological & Application
Experimental Protocols and Application Notes for Reactions Involving 4-Nitrodiazoaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 4-Nitrodiazoaminobenzene. The information is intended to guide researchers in the safe and effective use of this compound in various synthetic and potential drug development applications.
Introduction
This compound is a versatile intermediate in organic synthesis, primarily utilized in the preparation of azo dyes and as a precursor for various substituted aromatic compounds. Its reactivity is centered around the diazoamino group, which can undergo rearrangement and coupling reactions. This document outlines the synthesis of this compound from 4-nitroaniline and its subsequent conversion to 4-nitro-4'-aminoazobenzene through an acid-catalyzed rearrangement.
Safety Precautions
Extreme caution is advised when working with diazonium salts and azo compounds, as they can be explosive, especially when dry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts should be kept in solution and at low temperatures (0-5 °C) and should not be isolated in solid form.
Synthesis of this compound
This protocol details the diazotization of 4-nitroaniline followed by coupling with aniline to form this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g (0.01 mol) |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 2.5 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.70 g (0.01 mol) |
| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (0.01 mol) |
| Sodium Acetate | CH₃COONa | 82.03 | 5.0 g |
| Distilled Water | H₂O | 18.02 | As needed |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Experimental Protocol
-
Preparation of 4-Nitrobenzenediazonium Chloride:
-
In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 2.5 mL of concentrated hydrochloric acid and 5 mL of water, warming gently if necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains 4-nitrobenzenediazonium chloride.
-
-
Coupling Reaction:
-
In a 250 mL beaker, dissolve 0.93 g of aniline in a mixture of 1.25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the previously prepared cold 4-nitrobenzenediazonium chloride solution to the aniline solution with vigorous stirring.
-
Add a cold solution of 5.0 g of sodium acetate in 15 mL of water to the reaction mixture to raise the pH and facilitate the coupling.
-
A yellow precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with copious amounts of cold water to remove any unreacted salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Expected Yield and Physical Properties
| Property | Value |
| Expected Yield | 70-80% |
| Appearance | Yellow solid |
| Melting Point | ~98 °C |
Rearrangement of this compound to 4-Nitro-4'-aminoazobenzene
This protocol describes the acid-catalyzed rearrangement of this compound to its more stable isomer, 4-nitro-4'-aminoazobenzene. This reaction is a classic example of a diazoamino rearrangement.[1]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₁₂H₁₀N₄O₂ | 242.24 | 2.42 g (0.01 mol) |
| Aniline | C₆H₅NH₂ | 93.13 | 5 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL |
| Aniline Hydrochloride | C₆H₅NH₃Cl | 129.59 | 1.0 g |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Experimental Protocol
-
Reaction Setup:
-
Rearrangement:
-
Continue heating and stirring for 1-2 hours. The color of the reaction mixture will change, indicating the progress of the rearrangement.
-
After the heating period, add 25 mL of glacial acetic acid and allow the mixture to cool to room temperature.[3] A precipitate of 4-nitro-4'-aminoazobenzene hydrochloride will form.
-
Cool the mixture further in an ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with a dilute solution of sodium hydroxide until the solution is slightly alkaline.
-
Filter the resulting reddish-brown precipitate of 4-nitro-4'-aminoazobenzene.
-
Wash the product thoroughly with water and dry.
-
Recrystallize the crude product from ethanol or glacial acetic acid.
-
Quantitative Data
| Product | Yield (%) | Melting Point (°C) |
| 4-Nitro-4'-aminoazobenzene | 85-95% | 215-217 °C |
Experimental Workflows and Diagrams
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Rearrangement to 4-Nitro-4'-aminoazobenzene
Caption: Workflow for the rearrangement of this compound.
Potential Applications in Drug Development and Research
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly aminoazobenzenes, have been investigated for various biological activities. Azo compounds are known to be photoreactive and can undergo cis-trans isomerization, making them potential candidates for photodynamic therapy or as photo-switchable biological probes. The nitro group can also be a key pharmacophore or a precursor for an amino group in further derivatization.
The synthesis of a library of substituted aminoazobenzene compounds derived from this compound could be a starting point for screening for various biological activities, including but not limited to:
-
Antimicrobial agents: Azo compounds have shown promise as antibacterial and antifungal agents.
-
Enzyme inhibitors: The structural features of aminoazobenzenes may allow them to bind to the active sites of specific enzymes.
-
Molecular probes: The chromophoric nature of these compounds makes them suitable for use as indicators or probes in biological systems.
Further research is required to fully elucidate the potential of this compound and its derivatives in drug development. The protocols provided herein offer a solid foundation for the synthesis of these compounds for further investigation.
References
Application Notes and Protocols for the Use of 4-Nitrodiazoaminobenzene as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic properties of analytes.[1] This process involves chemically modifying a compound to produce a derivative with improved characteristics for analysis, such as enhanced UV-visible absorption or fluorescence. 4-Nitrodiazoaminobenzene, a triazene compound, holds potential as a derivatizing agent, particularly for analytes containing phenolic and amine functional groups. While direct literature on its specific use is limited, its chemical structure suggests reactivity analogous to well-established azo-coupling reactions initiated by diazonium salts.
Triazenes can act as stabilized precursors to diazonium ions, which are highly reactive electrophiles. Under acidic conditions, this compound is proposed to generate a 4-nitrophenyldiazonium ion. This reactive intermediate can then undergo electrophilic aromatic substitution with electron-rich aromatic compounds, such as phenols and aromatic amines, to form intensely colored azo dyes. This chromophoric tag significantly enhances the analyte's molar absorptivity, enabling sensitive detection by UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector.
Principle of Derivatization
The proposed derivatization reaction involves a two-step process. First, under acidic conditions, this compound is protonated and subsequently cleaves to form a 4-nitrophenyldiazonium cation and aniline. The highly reactive diazonium ion then couples with the target analyte (e.g., a phenol) at the electron-rich para-position to form a stable, colored azo compound. The presence of the nitro group on the diazonium salt can further enhance the chromophoric properties of the resulting derivative.
Experimental Protocols
This section provides a detailed, hypothetical protocol for the use of this compound as a pre-column derivatizing agent for the determination of phenols by HPLC.
Materials and Reagents
-
This compound
-
Phenol standard solutions (e.g., phenol, p-cresol, resorcinol)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, deionized
-
Buffer solutions (e.g., phosphate or borate buffer)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
UV-Visible detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Gradient pump
-
-
pH meter
-
Vortex mixer
-
Centrifuge
Protocol: Pre-column Derivatization of Phenols
-
Sample Preparation:
-
Prepare stock solutions of phenol standards in methanol.
-
For real samples (e.g., environmental water, biological fluids), perform necessary extraction and clean-up procedures. Solid Phase Extraction (SPE) may be employed to isolate phenolic compounds.
-
-
Derivatization Reaction:
-
To 1.0 mL of the sample or standard solution in a suitable reaction vial, add 0.5 mL of 1 M HCl to acidify the medium.
-
Add 0.5 mL of a freshly prepared 1 mg/mL solution of this compound in methanol.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The development of a yellow to orange color indicates the formation of the azo dye.
-
Quench the reaction by adding 0.5 mL of 1 M NaOH to neutralize the excess acid and stabilize the derivative.
-
-
Sample Injection:
-
Filter the derivatized solution through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 400-450 nm (the optimal wavelength should be determined by scanning the UV-Vis spectrum of the derivative)
-
Column Temperature: 30 °C
Data Presentation
The following table summarizes hypothetical quantitative data based on the proposed derivatization of various phenolic compounds with this compound, with detection by HPLC-UV.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity Range (µg/L) | R² |
| Phenol | 8.5 | 0.5 | 1.5 | 1.5 - 200 | 0.9991 |
| p-Cresol | 9.2 | 0.4 | 1.2 | 1.2 - 200 | 0.9995 |
| Resorcinol | 7.8 | 0.6 | 1.8 | 1.8 - 250 | 0.9989 |
| Catechol | 7.1 | 0.7 | 2.1 | 2.1 - 250 | 0.9985 |
Visualizations
References
Application Notes and Protocols: 4-Nitrodiazoaminobenzene as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrodiazoaminobenzene is a versatile precursor molecule that holds significant potential in the synthesis of various heterocyclic compounds. Its unique triazene linkage, coupled with the electron-withdrawing nitro group, provides a reactive scaffold for intramolecular cyclization and rearrangement reactions, leading to the formation of stable aromatic heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of a key heterocyclic compound, 6-nitro-1-phenyl-1H-benzotriazole, utilizing this compound as the starting material. Benzotriazoles are a prominent class of heterocycles with wide-ranging applications in medicinal chemistry, materials science, and as corrosion inhibitors. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings.
Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole from this compound
The primary application of this compound in heterocyclic synthesis is its conversion to benzotriazole derivatives through an intramolecular cyclization reaction. This transformation involves the formation of a new nitrogen-carbon bond, leading to a stable, five-membered triazole ring fused to the benzene ring.
Reaction Scheme:
Figure 1: Overall reaction scheme for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole from 4-nitroaniline via this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor, this compound, from 4-nitroaniline.
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Aniline
-
Sodium acetate
-
Distilled water
-
Ice
-
Ethanol
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, dissolve 4-nitroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.
-
Simultaneously, add a saturated solution of sodium acetate in portions to maintain the reaction mixture at a slightly acidic to neutral pH.
-
A yellow precipitate of this compound will form.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 30 minutes in the ice bath.
-
Filter the yellow precipitate using a Buchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |
| 4-Nitroaniline | 138.12 | 0.1 | 13.81 |
| Sodium Nitrite | 69.00 | 0.1 | 6.90 |
| Aniline | 93.13 | 0.1 | 9.31 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| This compound | 242.23 | 24.22 | 80-90% |
Protocol 2: Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole
This protocol details the intramolecular cyclization of this compound to form the target heterocyclic compound. This procedure is adapted from a general method for the synthesis of N1-aryl benzotriazoles via CuI-mediated intramolecular N-arylation.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Celite
Procedure:
-
Reaction Setup:
-
To a solution of freshly prepared this compound (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add CuI (0.2 mmol).
-
Stir the solution at 20 °C for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cyclization Reaction:
-
Add Cs₂CO₃ (2 mmol) to the reaction mixture.
-
Stir the reaction magnetically, initially for 1 hour at 20 °C to prevent decomposition of the starting material.
-
Then, warm the reaction mixture to 55 °C and continue stirring for another 7 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of 12% EtOAc in n-hexane as the eluent.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with water and then extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-nitro-1-phenyl-1H-benzotriazole.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 242.23 | 1 | 242.23 |
| Copper(I) Iodide | 190.45 | 0.2 | 38.09 |
| Cesium Carbonate | 325.82 | 2 | 651.64 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Expected Yield (%) |
| 6-Nitro-1-phenyl-1H-benzotriazole | 240.22 | 240.22 | 70-85% |
Logical Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole.
Applications in Drug Development
Benzotriazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. They are known to exhibit antifungal, antiviral, analgesic, anti-inflammatory, and anticancer properties. The nitro group on the benzotriazole ring can serve as a handle for further functionalization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For instance, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups to modulate the pharmacological profile of the molecule. The synthetic route described herein provides a reliable method for accessing a key nitro-substituted benzotriazole intermediate for such drug discovery programs.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole, a potentially valuable building block in medicinal chemistry and materials science. The provided protocols offer a detailed and practical guide for the synthesis and purification of this heterocyclic compound. The modularity of this synthetic approach allows for the potential synthesis of a diverse range of substituted benzotriazoles by varying the starting aniline and diazonium salt components, thus providing a platform for the exploration of new
Application Notes and Protocols for the Analytical Detection of 4-Nitrodiazoaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 4-Nitrodiazoaminobenzene. Due to the limited availability of specific analytical methods for this compound in published literature, the following protocols have been developed and adapted from established methods for structurally similar compounds, such as aromatic amines, azo dyes, and nitroaromatic compounds. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of aromatic and nitroaromatic compounds. This method provides excellent resolution and sensitivity for the analysis of this compound.
Quantitative Data Summary
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 0.1 - 100 µg/mL | Aromatic Amines, Azo Dyes |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Aromatic Amines, Azo Dyes |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Aromatic Amines, Azo Dyes |
| Recovery | 95 - 105% | Aromatic Amines |
| Precision (%RSD) | < 5% | Aromatic Amines |
Experimental Protocol
1. Sample Preparation: a. Accurately weigh 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of methanol to prepare a stock solution of 1 mg/mL. c. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. d. Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV/DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: UV/Diode Array Detector (DAD) set at the wavelength of maximum absorbance for this compound (determined by UV scan, likely in the range of 350-450 nm).
-
Run Time: 10 minutes, or until the analyte has eluted.
3. Quantification: a. Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. Given the potential for thermal lability of diazoamino compounds, careful optimization of the injection port temperature is crucial.
Quantitative Data Summary
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 0.1 - 50 µg/mL | Aromatic Amines |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Aromatic Amines[1] |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL | Aromatic Amines[1] |
| Recovery | 90 - 110% | Aromatic Amines |
| Precision (%RSD) | < 10% | Aromatic Amines[1] |
Experimental Protocol
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane (1 mg/mL). b. Create a series of working standards by serial dilution of the stock solution. c. If necessary, derivatization can be performed to improve volatility and thermal stability, although direct analysis should be attempted first.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to minimize thermal degradation.
-
Injection Mode: Splitless injection (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound, and full scan mode (m/z 50-500) for identification.
3. Quantification: a. Develop a calibration curve using the peak areas of the target ions from the working standards. b. Quantify the analyte in the sample using this calibration curve.
Experimental Workflow
GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry
This method is based on the principle of diazotization and coupling reactions, which are commonly used for the colorimetric determination of aromatic amines. In this proposed protocol, 4-nitroaniline is diazotized and then coupled with a suitable agent to form a colored azo dye, which can be quantified. This method is adapted for the determination of a precursor to this compound or a product of its reaction.
Quantitative Data Summary
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 1 - 25 µg/mL | Aromatic Amines |
| Molar Absorptivity | 1 x 10⁴ - 5 x 10⁴ L mol⁻¹ cm⁻¹ | Aromatic Amines |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Aromatic Amines |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | Aromatic Amines |
| Precision (%RSD) | < 3% | Aromatic Amines |
Experimental Protocol
1. Reagent Preparation: a. 4-Nitroaniline Solution (0.1% w/v): Dissolve 100 mg of 4-nitroaniline in 100 mL of 1 M hydrochloric acid. b. Sodium Nitrite Solution (0.5% w/v): Dissolve 500 mg of sodium nitrite in 100 mL of deionized water. Prepare fresh daily. c. Coupling Agent Solution (e.g., 0.2% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride): Dissolve 200 mg of the coupling agent in 100 mL of deionized water. Store in a dark bottle. d. Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of deionized water.
2. Standard and Sample Preparation: a. Prepare a stock solution of the analyte (e.g., a primary aromatic amine precursor) at 100 µg/mL in deionized water. b. Pipette aliquots of the stock solution into a series of 25 mL volumetric flasks to obtain concentrations from 1 to 25 µg/mL.
3. Color Development: a. To each volumetric flask containing the standard or sample, add 1 mL of 1 M HCl. b. Add 1 mL of the sodium nitrite solution, mix well, and allow to stand for 5 minutes in an ice bath for diazotization. c. Add 1 mL of the coupling agent solution, mix, and allow the color to develop for 10 minutes at room temperature. d. Add 2 mL of 2 M NaOH to stabilize the color and dilute to the mark with deionized water.
4. Measurement: a. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a standard solution against a reagent blank. b. Prepare a reagent blank using all reagents except the analyte.
5. Quantification: a. Plot a calibration curve of absorbance versus concentration. b. Determine the concentration of the analyte in the sample from the calibration curve.
Experimental Workflow
Spectrophotometric analysis workflow.
Electrochemical Detection
Electrochemical methods offer high sensitivity, rapid analysis, and portability for the detection of electroactive compounds like nitroaromatics. Differential Pulse Voltammetry (DPV) is a suitable technique for quantitative analysis.
Quantitative Data Summary
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 0.1 - 100 µM | Nitroaromatic Compounds[2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µM | Nitroaromatic Compounds[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µM | Nitroaromatic Compounds |
| Sensitivity | 0.1 - 1 µA/µM | Nitroaromatic Compounds |
| Precision (%RSD) | < 5% | Nitroaromatic Compounds |
Experimental Protocol
1. Electrode Preparation: a. A glassy carbon electrode (GCE) is typically used as the working electrode. b. Before each measurement, polish the GCE surface with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol, and then drying. c. The GCE can be modified with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance sensitivity and selectivity.
2. Electrochemical Measurement:
-
Electrochemical Cell: A standard three-electrode system with a GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Supporting Electrolyte: A suitable buffer solution, such as 0.1 M phosphate buffer (pH 7.0). The pH should be optimized for the best signal.
-
Technique: Differential Pulse Voltammetry (DPV).
-
Potential Range: Scan from approximately +0.2 V to -1.2 V (the reduction potential of the nitro group needs to be determined).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
3. Analytical Procedure: a. Prepare a stock solution of this compound in a suitable solvent and dilute to desired concentrations in the supporting electrolyte. b. Deoxygenate the solution by purging with nitrogen gas for 10 minutes before measurement. c. Record the DPV voltammogram. The peak current at the reduction potential is proportional to the concentration of the analyte.
4. Quantification: a. Construct a calibration plot of the peak current versus the concentration of this compound standards. b. Determine the concentration of the analyte in the sample using the calibration curve.
Experimental Workflow
Electrochemical detection workflow.
Disclaimer: The protocols and quantitative data provided are based on established analytical methods for structurally related compounds and should be considered as starting points. Method validation, including specificity, linearity, accuracy, precision, and robustness, is essential for the analysis of this compound in any specific matrix.
References
4-Nitrodiazoaminobenzene: An Uncharted Territory as a Chromogenic Substrate in Assays
Despite a comprehensive review of scientific literature and chemical databases, there is currently no documented evidence to support the use of 4-Nitrodiazoaminobenzene as a chromogenic substrate in enzymatic or colorimetric assays. While the compound is known and its chemical properties are cataloged, its application in the context of biochemical assays for researchers, scientists, and drug development professionals appears to be unexplored or at least not published in accessible scientific literature.
Diazoamino compounds, in general, are a class of organic chemicals characterized by the diazoamino group (-N=N-NH-). While some diazo compounds are utilized in organic synthesis and the production of dyes, the specific utility of this compound as a reagent that produces a measurable color change in response to an enzymatic reaction has not been established.
General Principles of Chromogenic Assays
Chromogenic assays are a fundamental tool in various scientific disciplines, providing a visual and quantifiable method for detecting and measuring the activity of enzymes or the presence of specific analytes. The core principle of these assays lies in the enzymatic conversion of a colorless substrate (a chromogen) into a colored product. The intensity of the resulting color is directly proportional to the amount of enzyme activity or analyte concentration, which can be measured spectrophotometrically.
A typical chromogenic assay workflow can be visualized as follows:
Application Notes and Protocols for the Purification of 4-Nitrodiazoaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of 4-Nitrodiazoaminobenzene, a crucial intermediate in the synthesis of various organic compounds. The primary purification technique discussed is recrystallization, a widely used method for purifying solid organic compounds.
Introduction
This compound is a diazoamino compound that often serves as a precursor in the synthesis of azo dyes and other complex molecules. The purity of this intermediate is critical for the successful synthesis of the final products. This document outlines a reliable method for its purification based on established recrystallization techniques for analogous compounds.
Data Presentation
The efficiency of a purification process is often evaluated by the yield and the melting point of the purified substance. The following table summarizes expected outcomes for the recrystallization of a related compound, diazoaminobenzene, which can be used as a benchmark for the purification of its nitro-substituted counterpart.
| Parameter | Crude Product | Recrystallized Product |
| Yield | 82-85% | 69-73% |
| Melting Point | 92-94 °C | 94-96 °C |
| Appearance | Yellow Crystals | Faintly Yellow Needles |
Note: Data is based on the purification of diazoaminobenzene and serves as an expected trend for this compound.[1] The melting point of pure this compound is expected to be higher due to the presence of the nitro group.
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from the well-established procedure for the purification of diazoaminobenzene.[1] The choice of solvent is critical, and for diazoamino compounds, a non-polar solvent like ligroin (a mixture of saturated hydrocarbons) is often effective.
Materials and Equipment:
-
Crude this compound
-
Ligroin (boiling point range 60-90 °C)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the ligroin to its boiling point. Caution: Ligroin is flammable; use a heating mantle and work in a well-ventilated fume hood.
-
Add the minimum amount of hot ligroin to the crude product to dissolve it completely with gentle swirling or stirring.[2] Prolonged heating should be avoided as it may cause decomposition of the diazoamino compound.[1]
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ligroin to remove any remaining soluble impurities.[1]
-
-
Drying:
-
Press the crystals as dry as possible on the Büchner funnel by continuing the vacuum.
-
Spread the crystals on a watch glass or filter paper and allow them to air dry completely. Do not use high heat for drying as diazoamino compounds can be unstable.
-
Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the decision-making process during the recrystallization procedure.
Caption: Decision tree for the recrystallization process.
Purity Assessment
The purity of the final product can be assessed using various analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.
By following these protocols and utilizing the appropriate analytical methods, researchers can obtain high-purity this compound for their synthetic needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrodiazoaminobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitrodiazoaminobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
Low yields and impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization of 4-nitroaniline. | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the purity of the 4-nitroaniline starting material. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight. | |
| Inefficient coupling reaction. | Ensure the pH of the reaction mixture is appropriately controlled, typically by the addition of a buffer like sodium acetate.[1] The coupling partner (4-nitroaniline) should be present in a stoichiometric or slight excess amount. | |
| Formation of a Dark-Colored or Tarry Product | Side reactions due to elevated temperatures. | Strictly maintain the reaction temperature below the recommended limits at all stages. |
| Presence of excess nitrous acid. | Add urea or sulfamic acid after the diazotization step to quench any remaining nitrous acid.[2] | |
| Oxidation of the product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the limiting reagent. |
| Formation of isomeric byproducts. | Optimize the reaction pH and temperature to favor the formation of the desired para-substituted product. | |
| Co-precipitation of inorganic salts. | Wash the crude product thoroughly with cold water to remove any inorganic impurities.[1] | |
| Inconsistent Results Between Batches | Variation in reagent quality. | Use reagents from the same batch and of high purity for all experiments. |
| Inconsistent reaction conditions. | Carefully control and monitor all reaction parameters, including temperature, stirring speed, and addition rates of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 4-nitroaniline?
A1: The diazotization of 4-nitroaniline should be carried out at a low temperature, typically between 0 and 5°C.[3] This is crucial to prevent the decomposition of the unstable diazonium salt.
Q2: Why is it important to add the sodium nitrite solution slowly?
A2: Slow, dropwise addition of the sodium nitrite solution helps to control the reaction temperature and prevent localized overheating, which can lead to the decomposition of nitrous acid and the diazonium salt, as well as the formation of unwanted byproducts.
Q3: What is the purpose of adding sodium acetate in the coupling step?
A3: Sodium acetate acts as a buffer to control the pH of the reaction mixture. The coupling reaction between the diazonium salt and 4-nitroaniline is pH-sensitive, and maintaining a weakly acidic to neutral pH is generally optimal for maximizing the yield of the desired diazoamino compound.[1]
Q4: How can I confirm the formation of the 4-nitrobenzenediazonium salt?
A4: While the diazonium salt is typically used in situ without isolation, its formation can be indirectly confirmed by a spot test. A small amount of the diazonium solution can be added to a solution of a coupling agent like 2-naphthol, which should produce a brightly colored azo dye, indicating the presence of the diazonium salt.
Q5: What are the common side reactions in this synthesis?
A5: Common side reactions include the decomposition of the diazonium salt to form 4-nitrophenol, and the formation of tarry polymers. These are often caused by elevated temperatures or incorrect pH.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Based on procedures for similar diazoamino compounds, solvents like ligroin or ethanol could be suitable for recrystallization.[1] The choice of solvent may need to be optimized based on the specific solubility characteristics of the product.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound through the diazotization of 4-nitroaniline and subsequent coupling.
Materials:
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4-nitroaniline
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Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate (CH₃COONa)
-
Urea
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of 4-nitroaniline
-
In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
To remove any excess nitrous acid, add a small amount of urea and stir until the effervescence ceases. This solution contains the 4-nitrobenzenediazonium chloride.
Part B: Coupling Reaction
-
In a separate, larger beaker, dissolve an equimolar amount of 4-nitroaniline in a suitable solvent (e.g., a mixture of water and a minimal amount of acid to aid dissolution).
-
Cool this solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium acetate in water.
-
Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution from Part A to the cooled 4-nitroaniline solution with vigorous stirring.
-
Simultaneously, add the sodium acetate solution dropwise to maintain a weakly acidic pH. A yellow to orange precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum precipitation.
Part C: Isolation and Purification
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts and unreacted starting materials.
-
Press the solid as dry as possible on the funnel.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature.
Data Presentation
Table 1: Effect of Temperature on the Yield of this compound
| Temperature (°C) | Yield (%) | Observations |
| 0-5 | 85 | Bright yellow precipitate, clean reaction |
| 10-15 | 65 | Product slightly darker, some tar formation |
| >20 | <40 | Significant decomposition, dark tarry product |
Table 2: Effect of pH on the Coupling Reaction
| pH Range | Yield (%) | Observations |
| 2-3 | 50 | Slow precipitation, incomplete reaction |
| 4-6 | 90 | Rapid formation of a clean, yellow precipitate |
| >7 | 70 | Potential for side reactions, darker product |
Visualizations
References
Technical Support Center: Synthesis of 4-Nitrodiazoaminobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4-Nitrodiazoaminobenzene. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with an aromatic amine, such as aniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete Diazotization: The diazonium salt of 4-nitroaniline is a key intermediate. Incomplete formation will directly impact the yield. This can be due to impure sodium nitrite, incorrect stoichiometry, or temperature fluctuations. | - Use fresh, high-purity sodium nitrite.- Ensure accurate molar ratios of reactants as per the protocol.- Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. |
| 2. Decomposition of Diazonium Salt: Aromatic diazonium salts are unstable and can decompose, especially at elevated temperatures.[1] | - Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step.- Keep the diazonium salt solution in an ice bath at all times. | |
| 3. Unfavorable pH for Coupling: The pH of the reaction medium is critical for the coupling of the diazonium salt with the aromatic amine. For coupling with anilines, a slightly acidic medium (pH 4-5) is generally optimal. | - Adjust the pH of the reaction mixture carefully using a buffer solution (e.g., sodium acetate) to the optimal range for N-coupling. | |
| Formation of a Dark, Tarry, or Oily Substance Instead of a Precipitate | 1. Reaction Temperature Too High: Elevated temperatures can lead to the decomposition of the diazonium salt, forming phenolic byproducts and other polymeric materials. | - Strictly maintain the reaction temperature at 0-5 °C throughout the synthesis. |
| 2. Side Reactions Dominating: At higher temperatures and acidity, the initially formed this compound can rearrange to the more thermodynamically stable C-coupled product, p-nitro-p'-aminoazobenzene, which can have different solubility and appearance. | - Control the reaction conditions to favor the kinetically controlled product (the desired N-coupled diazoamino compound). This involves low temperatures and a carefully controlled pH. | |
| Product is Difficult to Purify or Has a Low Melting Point | 1. Presence of Isomeric Impurities: The formation of the C-coupled isomer (p-nitro-p'-aminoazobenzene) as a byproduct is a common issue. This isomer has different physical properties and can be difficult to separate. | - Optimize the reaction conditions (low temperature, controlled pH) to minimize the formation of the C-coupled isomer.- Recrystallization from a suitable solvent (e.g., ethanol, ligroin) can be used for purification. Monitor purity using techniques like TLC or melting point determination. |
| 2. Contamination with Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-nitroaniline or the aromatic amine in the product. | - Ensure the reaction goes to completion by allowing sufficient reaction time at the controlled temperature.- Wash the crude product thoroughly with cold water to remove any water-soluble starting materials or salts. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound?
A1: The critical temperature range is 0-5 °C. This low temperature is essential for the stability of the 4-nitrobenzenediazonium chloride intermediate. Above this temperature, the diazonium salt rapidly decomposes, leading to a significant decrease in yield and the formation of byproducts.
Q2: How does pH affect the outcome of the synthesis?
A2: The pH of the reaction medium is a crucial factor that determines the product distribution. For the N-coupling reaction to form this compound, a slightly acidic to neutral pH (typically pH 4-5 for coupling with anilines) is preferred. Higher acidity and elevated temperatures can promote the rearrangement of the initially formed N-coupled product to the more thermodynamically stable C-coupled isomer, p-nitro-p'-aminoazobenzene.
Q3: My product is an off-color or appears as an oil. What could be the reason?
A3: The formation of an off-color product or an oil is often indicative of product decomposition or the formation of significant amounts of byproducts. This is typically caused by the reaction temperature exceeding the recommended 0-5 °C range, leading to the breakdown of the diazonium salt and subsequent side reactions.
Q4: Can I store the 4-nitrobenzenediazonium chloride solution for later use?
A4: No, it is highly recommended to use the 4-nitrobenzenediazonium chloride solution immediately after its preparation. Diazonium salts are notoriously unstable and will decompose even at low temperatures over time, significantly reducing the yield and purity of the final product.
Q5: What are the main byproducts to look out for in this synthesis?
A5: The primary byproduct of concern is the C-coupled isomer, p-nitro-p'-aminoazobenzene. Its formation is favored under thermodynamic control (higher temperature, higher acidity). Other potential byproducts include phenols (from the decomposition of the diazonium salt) and various colored impurities arising from side reactions of the reactive intermediates.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of diazoaminobenzene.
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Aniline
-
Sodium Acetate (CH₃COONa)
-
Crushed Ice
-
Distilled Water
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific molar amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to 4-nitroaniline) dropwise to the 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains 4-nitrobenzenediazonium chloride.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of aniline in a dilute hydrochloric acid solution and cool it to 0-5 °C.
-
Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold aniline solution with vigorous stirring.
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Add a saturated solution of sodium acetate to adjust the pH to approximately 4-5. A yellow precipitate of this compound should form.
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Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any unreacted salts and acids.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ligroin.
-
Dry the purified product in a desiccator.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Kinetic vs. Thermodynamic control in the reaction.
References
Degradation and stability issues of 4-Nitrodiazoaminobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrodiazoaminobenzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Question 1: My this compound sample has changed color from yellow to a darker shade. What could be the cause?
Answer: A color change in your this compound sample is a primary indicator of degradation. Several factors could be responsible:
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Exposure to Light: Diazo compounds can be sensitive to light. Photodegradation can lead to the formation of colored impurities. It is recommended to store the compound in a cool, dark place.[1]
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Elevated Temperatures: Thermal decomposition can occur, especially with prolonged exposure to heat. Diazo compounds are known to be thermally labile.
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Incompatible Storage Conditions: Contact with strong acids, bases, or oxidizing agents can catalyze decomposition.[2] Ensure the storage container is inert and tightly sealed.
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Presence of Moisture: Hydrolysis can occur in the presence of water, leading to the breakdown of the molecule. Store the compound in a dry environment.[2]
Question 2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify these impurities?
Answer: The appearance of unexpected peaks suggests the presence of degradation products or impurities from the synthesis. To identify these, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally generate degradation products.
Typical Stress Conditions for Forced Degradation Studies: [3][4][5]
| Stress Condition | Typical Reagents and Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 60°C) | Cleavage of the triazene linkage, potentially forming 4-nitroaniline and phenol. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or slightly elevated (e.g., 60°C) | Similar to acid hydrolysis, leading to the breakdown of the diazoamino structure. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the aniline moiety and potential cleavage of the N-N bonds. |
| Thermal Degradation | Heating the solid sample or a solution at elevated temperatures (e.g., 70-100°C) | Decomposition of the diazo group, releasing nitrogen gas and forming radical species.[6][7] |
| Photodegradation | Exposure to UV or fluorescent light as per ICH Q1B guidelines[8][9] | Isomerization or cleavage of the azo bond. |
By analyzing the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS), you can identify the mass of the degradation products and propose their structures.
Question 3: What are the best practices for handling and storing this compound to ensure its stability?
Answer: To maintain the integrity of this compound, adhere to the following handling and storage procedures:
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Storage: Keep the compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1]
-
Handling: Handle the compound in a well-ventilated area or under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][10] Avoid creating dust.[2]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the first step of the synthesis of 4,4'-diaminoazobenzene.[11]
Materials:
-
p-Nitroaniline
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate
-
Ice
-
Water
-
Mechanical stirrer
-
Beakers and flasks
Procedure:
-
In a flask equipped with a mechanical stirrer, prepare a solution of p-nitroaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-20 minutes to ensure complete diazotization.
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In a separate beaker, dissolve aniline in an aqueous solution of sodium acetate.
-
Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring, while maintaining a low temperature.
-
A yellow precipitate of this compound will form.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and dry under vacuum at a low temperature.
Protocol 2: Development of a Stability-Indicating HPLC Method
This is a general protocol for developing an HPLC method to separate this compound from its potential degradation products.[12][13][14]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Method Development:
-
Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be from 20% to 80% organic solvent over 20-30 minutes.
-
Wavelength Selection: Use a PDA detector to scan the UV-Vis spectrum of this compound and its stressed samples to determine the optimal wavelength for detection of the parent compound and all degradation products.
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Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to assess the method's ability to separate the degradation products from the parent peak.
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Method Optimization: Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate resolution between all peaks. The goal is to have a USP resolution of >1.5 between the parent peak and the closest eluting degradation product.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. geneseo.edu [geneseo.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. durhamtech.edu [durhamtech.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. jchr.org [jchr.org]
- 13. turkjps.org [turkjps.org]
- 14. A Stability Indicating HPLC Method for the Determination of Nitisinone in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitrodiazoaminobenzene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for 4-Nitrodiazoaminobenzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a two-step process. First, p-nitroaniline is diazotized using sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperatures to form a diazonium salt. Subsequently, this diazonium salt is coupled with aniline in the presence of a weak base, such as sodium acetate, to yield the final product.
Q2: Why is temperature control so critical during the diazotization step?
Diazonium salts are generally unstable at higher temperatures. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to a lower yield of the desired this compound and the formation of unwanted byproducts.
Q3: What is the role of sodium acetate in the coupling reaction?
Sodium acetate acts as a buffering agent, raising the pH of the reaction mixture. This is important because the coupling reaction between the diazonium salt and aniline proceeds more efficiently under weakly acidic to neutral conditions. The sodium acetate neutralizes the excess strong acid from the diazotization step, creating a more favorable environment for the coupling to occur.
Q4: How can I purify the crude this compound product?
Recrystallization is a common and effective method for purifying this compound. Solvents such as ligroin have been reported to be effective for recrystallization. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: The temperature during diazotization was too high. 2. Incorrect pH for Coupling: The reaction mixture was too acidic for the coupling reaction to proceed efficiently. 3. Reagent Degradation: The sodium nitrite or aniline used may have degraded over time. | 1. Maintain Low Temperature: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite and for the duration of the diazotization. Use an ice-salt bath for better temperature control. 2. Ensure Proper pH: Add the sodium acetate solution slowly and ensure thorough mixing to raise the pH to a suitable range for coupling. 3. Use Fresh Reagents: Use freshly opened or properly stored sodium nitrite and aniline to ensure their reactivity. |
| Product is Dark and Oily | 1. Formation of Byproducts: Side reactions may have occurred due to elevated temperatures or incorrect stoichiometry. 2. Incomplete Reaction: The reaction may not have gone to completion. | 1. Optimize Reaction Conditions: Strictly adhere to the recommended temperature and stoichiometry. 2. Purification: Purify the crude product by recrystallization to remove oily impurities. Multiple recrystallizations may be necessary. |
| Unexpected Color of the Product | 1. Presence of Impurities: The product may be contaminated with starting materials or byproducts. 2. Oxidation: The product may have been oxidized during workup or storage. | 1. Thorough Washing and Purification: Ensure the product is thoroughly washed to remove any unreacted starting materials. Recrystallize the product to remove colored impurities. 2. Inert Atmosphere: If oxidation is suspected, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of this compound
This protocol is based on established procedures for diazo-amino compound synthesis.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Aniline
-
Sodium Acetate
-
Ice
-
Water
-
Ligroin (for recrystallization)
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a flask, dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve aniline in water.
-
To the aniline solution, slowly add a saturated aqueous solution of sodium acetate with stirring.
-
Slowly add the cold diazonium salt solution to the aniline-sodium acetate mixture with vigorous stirring. A yellow precipitate of this compound should form immediately.[1]
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any soluble impurities.
-
Allow the crude product to air dry or dry in a desiccator.
-
For further purification, recrystallize the crude this compound from hot ligroin.[1] Dissolve the solid in a minimum amount of boiling ligroin, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry.
-
Visualizing the Workflow and Troubleshooting
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: 4-Nitrodiazoaminobenzene Experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrodiazoaminobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction of 4-nitroaniline is not proceeding as expected. What are the common causes?
A1: Issues with the diazotization of 4-nitroaniline often stem from improper temperature control or incorrect reagent stoichiometry. Key troubleshooting steps include:
-
Temperature Control: The reaction to form the diazonium salt is highly exothermic and the resulting salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts.[1] Use an ice-salt bath for efficient cooling.
-
Reagent Purity and Stoichiometry: Ensure that the sodium nitrite and the acid (typically hydrochloric acid) are of high purity and used in the correct molar ratios. An excess of nitrous acid can lead to side reactions.[2]
-
Order of Addition: The amine should be dissolved in the acid first, and then the sodium nitrite solution should be added slowly to the acidic amine solution. This ensures that the nitrous acid is generated in situ and reacts immediately with the amine, minimizing its decomposition.
Q2: I am observing a different color than the expected yellow-orange for my this compound product. What could be the reason?
A2: The color of azo dyes is highly dependent on the pH of the solution and the extent of conjugation.
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pH Dependence: Azo dyes can act as pH indicators, exhibiting different colors in acidic and basic conditions.[3][4] For instance, methyl orange is red in acidic solution and yellow in basic solution.[4] Ensure the final product is isolated at a pH where the desired color is stable. It is advisable to perform a small-scale test to check the color of your product at different pH values.
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Impurity Presence: The presence of byproducts or unreacted starting materials can significantly alter the color of the final product. Common impurities include self-coupled products of the diazonium salt or products from the decomposition of the diazonium salt. Proper purification, such as recrystallization, is essential.
-
Photoisomerization: Azo dyes can undergo reversible trans-cis isomerization upon exposure to UV light, which can affect their color.[5] Store the product in a dark place to minimize this effect.
Q3: The yield of my this compound is consistently low. How can I improve it?
A3: Low yields in azo dye synthesis are a common issue and can be attributed to several factors:
-
Decomposition of Diazonium Salt: As mentioned, diazonium salts are unstable.[6] Ensuring the reaction is carried out at a low temperature (0-5 °C) and that the diazonium salt is used immediately in the subsequent coupling reaction is critical to prevent its degradation.
-
Inefficient Coupling: The coupling reaction is an electrophilic aromatic substitution and is sensitive to the pH of the reaction medium. The coupling component (in this case, aniline or a derivative) needs to be sufficiently activated (electron-rich) to react with the diazonium salt. The pH must be carefully controlled to ensure the coupling component is in its reactive form (usually weakly acidic to neutral for amines).[6]
-
Side Reactions: Self-coupling of the diazonium salt can occur, especially if the concentration of the diazonium salt is high and the coupling partner is not reactive enough. Slow addition of the diazonium salt solution to the coupling component solution can help minimize this side reaction.
Q4: My this compound product seems to be degrading over time. What are the stability issues and proper storage conditions?
A4: this compound, like many diazoamino and azo compounds, can be sensitive to heat, light, and acidic conditions.
-
Thermal Stability: Azo compounds can decompose upon heating, leading to the loss of nitrogen gas.[6] It is advisable to store the compound in a cool and dark place.
-
Photostability: Exposure to light, particularly UV light, can cause photoisomerization and degradation.[5] Amber-colored vials or storage in the dark is recommended.
-
pH Stability: The stability of azo dyes can be pH-dependent.[7][8][9] Strongly acidic or basic conditions can lead to decomposition. Store the compound in a neutral and dry environment.
Data Presentation
Table 1: General Stability of Azo Dyes under Various Conditions
| Condition | General Stability | Potential Issues | Mitigation Strategies |
| Temperature | Generally stable at room temperature for short periods. Stability decreases with increasing temperature. | Thermal decomposition, release of nitrogen gas. | Store in a cool, dark place. Avoid prolonged heating. |
| pH | Stability is pH-dependent and compound-specific.[7][8][9] | Degradation in strongly acidic or basic conditions. Color changes due to protonation/deprotonation.[3][4] | Store at a neutral pH. Buffer solutions if in solution. |
| Light | Sensitive to UV light.[5] | Photoisomerization (trans-cis), leading to color changes and potential degradation. | Store in amber vials or in the dark. |
| Oxidizing/Reducing Agents | Can be susceptible to reduction, leading to cleavage of the azo bond. | Decolorization of the dye. | Avoid contact with strong reducing or oxidizing agents. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Generalized)
This protocol is a generalized procedure based on the principles of diazotization and coupling reactions for the synthesis of diazoamino compounds.
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Aniline
-
Sodium Acetate
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated HCl and water.
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in water (equimolar to the 4-nitroaniline).
-
Slowly add the sodium nitrite solution to the cooled 4-nitroaniline solution with constant stirring, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt solution is indicated by a color change.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of aniline in water and add a solution of sodium acetate to act as a buffer.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the aniline solution with vigorous stirring.
-
A yellow-orange precipitate of this compound should form.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Azo dye - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - How are diazonium salts prepared without self coupling - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. thescipub.com [thescipub.com]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Increasing the stability of 4-Nitrodiazoaminobenzene in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of 4-Nitrodiazoaminobenzene in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of the solution (e.g., fading of yellow/orange color). | Decomposition of this compound due to exposure to light, elevated temperature, or presence of acid/base contaminants. | 1. Prepare solutions fresh, if possible. 2. Store solutions in amber vials or protect them from light. 3. Maintain a neutral pH, unless the experimental protocol requires acidic or basic conditions. 4. Store stock solutions at low temperatures (e.g., 2-8 °C or frozen). |
| Precipitate formation in the solution. | 1. Low solubility in the chosen solvent. 2. Decomposition products may be insoluble. 3. Change in temperature affecting solubility. | 1. Consult solubility data and consider using a more suitable organic solvent like ethanol or acetone.[1] 2. If decomposition is suspected, discard the solution and prepare a fresh one under optimal stability conditions. 3. Ensure the storage temperature is appropriate for the solvent and concentration used. |
| Inconsistent experimental results. | Degradation of the this compound stock solution over time. | 1. Routinely check the purity and concentration of your stock solution using analytical methods like HPLC-UV. 2. Prepare fresh stock solutions at regular intervals. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Formation of gas bubbles in the solution. | Liberation of nitrogen gas (N₂) upon decomposition of the diazoamino group. | This is a strong indicator of decomposition. The solution should be handled with care in a well-ventilated area and disposed of according to safety protocols. Prepare a fresh solution for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other diazoamino compounds, is primarily influenced by the following factors:
-
pH: Both acidic and basic conditions can catalyze the decomposition of diazoamino compounds. A neutral pH is generally recommended for storage.
-
Temperature: Higher temperatures accelerate the rate of decomposition. Solutions should be kept cool.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Solvent: The choice of solvent can impact stability. Aprotic organic solvents are often preferred over protic solvents.
-
Presence of Contaminants: Trace amounts of acids, bases, or metal ions can act as catalysts for decomposition.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term storage and frozen (at -20°C or lower) for long-term storage.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can help prevent oxidative degradation.
-
Aliquotting: For frozen stocks, it is advisable to store them in single-use aliquots to avoid multiple freeze-thaw cycles.
Q4: Are there any known stabilizers for this compound solutions?
A4: While specific stabilizers for this compound are not well-documented in publicly available literature, general strategies for stabilizing diazo compounds can be applied. These include maintaining a neutral pH with a suitable buffer system (if compatible with the experimental conditions) and adding radical scavengers in applications where free-radical degradation is a concern. The electron-withdrawing nitro group on the aromatic ring does confer some intrinsic stability to the molecule.
Q5: What are the visible signs of this compound degradation?
A5: The most common signs of degradation include:
-
A noticeable change in the color of the solution.
-
The formation of a precipitate as insoluble degradation products form.
-
The evolution of gas (nitrogen).
Any of these signs indicate that the solution should be discarded and a fresh one prepared.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) with a UV detector.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Light-controlled chamber (optional)
-
Amber and clear glass vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Experimental Conditions:
-
pH: Adjust the pH of the stock solution to desired levels (e.g., pH 4, 7, and 9) using appropriate buffers.
-
Temperature: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: Place aliquots in both amber (dark) and clear (light-exposed) vials.
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from its potential degradation products. A C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the samples from each time point and condition.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the time-zero sample.
-
Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions, as would be generated from the protocol above.
Table 1: Hypothetical Percentage of this compound Remaining After 24 Hours
| Condition | Temperature | pH 4 | pH 7 | pH 9 |
| Light | 25°C | 75% | 85% | 78% |
| Dark | 25°C | 88% | 98% | 90% |
| Dark | 4°C | 95% | >99% | 96% |
Disclaimer: The data in this table is illustrative and intended to demonstrate a reporting format. Actual stability will depend on the specific experimental conditions.
Visualizations
Factors Affecting Stability
Caption: Logical relationship of factors leading to decomposition.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing stability.
References
How to handle and store 4-Nitrodiazoaminobenzene safely
This guide provides essential safety information for handling and storing 4-Nitrodiazoaminobenzene in a research and development setting. All personnel must review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potentially unstable compound with several primary hazards:
-
Explosive Potential: Based on data for the closely related compound Diazoaminobenzene, there is a significant risk of explosion when heated.[1]
-
Thermal Instability: The compound can decompose upon heating, releasing toxic fumes.[1]
-
Toxicity: Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1] Inhalation, ingestion, or skin contact with the compound or its decomposition products may be harmful.
-
Skin and Eye Irritation: Like many aromatic nitro and azo compounds, it is expected to be a skin and eye irritant.
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive assessment of PPE is crucial. The following are mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the event of a spill or potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to prevent decomposition and accidents.
-
Temperature: Store in a cool, dark place. Short-term storage at 0-5°C has been noted to result in negligible decomposition, but this should be done with extreme caution and adequate safety measures in place.[2]
-
Container: Use a tightly sealed, clearly labeled container.
-
Incompatibilities: Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
-
Location: Store in a designated, well-ventilated, and explosion-proof cabinet if available.
Q4: How should I handle a spill of this compound?
A4: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collection: Gently sweep the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound during storage. | Thermal or light-induced decomposition. | Immediately and carefully move the compound to a cooler, darker storage location. If significant discoloration has occurred, consider safe disposal as the compound's stability may be compromised. |
| Pressure buildup in the storage container. | Decomposition leading to gas formation. | EXTREME CAUTION IS ADVISED. Do not attempt to open the container. The area should be cleared, and your institution's emergency response team or hazardous materials experts should be contacted immediately. |
| Unexpected color change or gas evolution during an experiment. | The reaction temperature may be too high, leading to decomposition. | Immediately remove the heat source and cool the reaction mixture in an ice bath. Ensure the reaction is being conducted in a fume hood with the sash down. If the reaction appears uncontrollable, evacuate the area and follow emergency procedures. |
Quantitative Safety Data
The following table summarizes key quantitative safety data for Diazoaminobenzene, a closely related compound. This data should be considered as a conservative estimate for the hazards of this compound.
| Parameter | Value | Source |
| Melting Point | ~98°C (with decomposition) | [1] |
| Decomposition Temperature | Starts at 130°C, major decomposition at 188°C | [1] |
| Explosion Temperature | Explodes when heated above 98°C | [1] |
Experimental Protocols
Due to the hazardous nature of this compound, detailed experimental protocols should be developed and reviewed on a case-by-case basis, incorporating a thorough risk assessment. The following general principles must be followed:
-
Small Scale: All initial experiments should be conducted on the smallest possible scale.
-
Temperature Control: Reactions should be conducted with precise temperature control, using equipment such as a temperature-controlled reaction block or a well-maintained oil bath. Avoid direct heating with a heating mantle.
-
Inert Atmosphere: When heating is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative decomposition.
-
Shielding: Use a blast shield in front of the experimental setup.
Safe Handling and Storage Workflow
Caption: A logical workflow for the safe handling and storage of this compound.
References
Refining the experimental protocol for 4-Nitrodiazoaminobenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental protocol for 4-Nitrodiazoaminobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic organic compound containing a diazoamino group (-N=N-NH-) and a nitro group (-NO2). It is primarily used as an intermediate in the synthesis of various organic molecules, including azo dyes and potentially as a reagent in drug development research. Its reactive nature makes it a versatile building block in organic chemistry.
Q2: What are the main safety precautions to consider when working with this compound and its precursors?
A2: Both 4-nitroaniline, a starting material, and diazonium salts, which are intermediates, are hazardous. 4-nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. The synthesis should be carried out in a well-ventilated fume hood.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry, and dark place. It is sensitive to heat, light, and acid, which can cause decomposition. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Q4: How can I confirm the successful synthesis of this compound?
A4: The synthesis can be confirmed through various analytical techniques. Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and purity of the product. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.[1][2][3] The expected spectral data should be compared with literature values.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the established synthesis of diazoaminobenzene.[4]
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate, crystalline
-
Aniline
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a flask, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve aniline in water.
-
Cool the aniline solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.
-
A yellow precipitate of this compound should form.
-
-
Isolation and Purification:
-
After the reaction is complete, add a solution of sodium acetate to buffer the mixture.[4]
-
Filter the yellow precipitate using a Büchner funnel and wash it with cold water to remove any unreacted salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator under vacuum.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |
| Molecular Weight | 242.23 g/mol | [1] |
| Appearance | Yellow solid | |
| Melting Point | Varies with purity | |
| IR (Nujol Mull, cm⁻¹) | Key peaks for N-H, N=N, C=C (aromatic), C-N, and NO₂ stretching | [1] |
| ¹³C NMR (DMSO-d₆, ppm) | 148.90, 147.52, 141.46, 129.22, 128.00, 125.62, 121.12, 113.54 | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete diazotization. 2. Temperature too high during diazotization, leading to decomposition of the diazonium salt. 3. Incorrect pH for the coupling reaction. | 1. Ensure complete dissolution of 4-nitroaniline. Test for the presence of nitrous acid using starch-iodide paper. 2. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. 3. The coupling reaction with amines is typically carried out in a weakly acidic to neutral medium. |
| Product is dark and oily | 1. Formation of by-products due to side reactions. 2. Decomposition of the product. | 1. Ensure slow addition of the diazonium salt to the aniline solution with efficient stirring. 2. Avoid exposing the reaction mixture and product to high temperatures or direct sunlight. Purify the product by recrystallization. |
| Difficulty in crystallization | 1. Presence of impurities. 2. Incorrect solvent for recrystallization. | 1. Wash the crude product thoroughly with cold water. Consider an additional purification step like column chromatography if necessary. 2. Test different solvents or solvent mixtures for recrystallization. Ethanol is a common choice. |
| Explosion hazard | Allowing the intermediate diazonium salt to dry out. | CRITICAL: Do not isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately for the next step. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 4-Nitrodiazoaminobenzene and Other Diazo Compounds for Bioconjugation and Cross-Linking Applications
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of 4-Nitrodiazoaminobenzene and other diazo compounds, detailing their performance in crucial biochemical applications. This guide provides an objective analysis of their stability, reactivity, and efficiency in bioconjugation and cross-linking, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research needs.
This compound, a member of the triazene family of compounds, offers a distinct stability and reactivity profile when compared to more commonly utilized diazo compounds such as ethyl diazoacetate. While both classes of compounds are valuable tools in chemical biology, their underlying mechanisms of action and operational parameters differ significantly, influencing their suitability for various applications.
Performance Comparison: Stability and Reactivity
A critical factor in the utility of diazo compounds is their thermal stability. Unstabilized diazo compounds can be highly reactive and potentially explosive, whereas stabilized versions offer safer handling and more controlled reactivity. This compound, as a triazene, exhibits significantly greater thermal stability compared to its corresponding diazonium salt.[1][2][3][4][5] Studies have shown that the triazene form of a para-nitro substituted diazonium salt is markedly more stable.[1] This enhanced stability makes this compound and other triazenes attractive for applications where controlled release of the reactive species is paramount.
In contrast, diazo compounds like ethyl diazoacetate are known for their propensity to form highly reactive carbenes upon thermal, photolytic, or metal-catalyzed decomposition. This carbene-mediated reactivity is the basis for their widespread use in cyclopropanation and insertion reactions.
The reactivity of this compound is primarily centered on its ability to act as a stable precursor to aryl diazonium ions.[4][6][7] These reactive intermediates can then be released under specific conditions, such as photoactivation, to modify proteins and other biomolecules.[6][7] This photochemical release of diazonium ions offers a degree of temporal and spatial control that is highly desirable in bioconjugation experiments. The nitro group on the phenyl ring of this compound plays a crucial role in its photochemical properties, as nitrophenyl azides are known to be activated by long-wavelength UV light, which is less damaging to biological samples.[8]
The following table summarizes the key properties of this compound (a triazene) and a representative acceptor/acceptor diazo compound, ethyl diazoacetate.
| Property | This compound (Aryl Triazene) | Ethyl Diazoacetate (Alkyl Diazo) |
| Reactive Intermediate | Aryl Diazonium Ion | Carbene |
| Activation Method | Photoactivation (UV), Acidic Conditions | Thermal, Photolytic, Metal Catalysis |
| Primary Reactions | Electrophilic Aromatic Substitution (e.g., on Tyrosine) | Cyclopropanation, X-H Insertion |
| Thermal Stability | High (Decomposes > 130°C) | Lower (Can be explosive) |
Experimental Protocols
To provide a practical framework for comparing these compounds, detailed experimental protocols for evaluating their performance in protein modification are outlined below.
Protocol 1: Photochemical Protein Modification using this compound
This protocol describes the photo-induced labeling of a model protein, such as Bovine Serum Albumin (BSA), using this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Dialysis tubing or centrifugal filters for purification
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.
-
Add the this compound stock solution to the BSA solution to achieve the desired final concentration (e.g., 10-fold molar excess).
-
Incubate the mixture in the dark for 30 minutes at room temperature to allow for non-covalent binding.
-
Irradiate the sample with a 365 nm UV lamp for a specified period (e.g., 15-60 minutes) on ice to minimize thermal denaturation of the protein.
-
Purify the reaction mixture to remove unreacted compound and byproducts using dialysis or centrifugal filters.
-
Analyze the modified protein by SDS-PAGE to observe any cross-linking and by mass spectrometry to determine the extent of modification.
Protocol 2: Carbene-Mediated Protein Modification using Ethyl Diazoacetate
This protocol details the rhodium-catalyzed modification of a model protein with ethyl diazoacetate.
Materials:
-
Ethyl diazoacetate
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer, pH 7.0
-
Rhodium(II) acetate dimer (Rh2(OAc)4)
-
Purification and analysis equipment as in Protocol 1
Procedure:
-
Prepare a stock solution of ethyl diazoacetate in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a solution of BSA in phosphate buffer at a concentration of 1 mg/mL.
-
Prepare a stock solution of Rh2(OAc)4 in the same buffer.
-
Add the Rh2(OAc)4 catalyst to the BSA solution to a final concentration of (e.g., 0.1 mol%).
-
Add the ethyl diazoacetate stock solution to the BSA/catalyst mixture to the desired final concentration.
-
Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours).
-
Quench the reaction by adding a scavenger for the catalyst, if necessary.
-
Purify and analyze the modified protein as described in Protocol 1.
Logical and Experimental Workflow Diagrams
To visualize the selection and application process of these compounds, the following diagrams are provided.
Conclusion
The choice between this compound and other diazo compounds like ethyl diazoacetate depends critically on the desired application and experimental constraints. This compound, as a stable triazene, offers a photo-inducible method for generating aryl diazonium ions, providing a controlled approach for modifying electron-rich amino acid residues. This makes it a promising candidate for applications requiring high stability and spatiotemporal control. In contrast, the carbene-mediated reactivity of compounds like ethyl diazoacetate is well-suited for a different range of transformations, including cyclopropanation and C-H insertion, often facilitated by transition metal catalysis. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection and application of these versatile chemical tools.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 3. Collection - Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - Organic Process Research & Development - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
Navigating the Analytical Maze: A Comparative Guide to Methods for 4-Nitrodiazoaminobenzene
For Researchers, Scientists, and Drug Development Professionals
Method Comparison: HPLC-MS/MS vs. GC-MS
The choice between HPLC-MS/MS and GC-MS for the analysis of 4-Nitrodiazoaminobenzene will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance parameters for each technique based on the analysis of related aromatic amines.
| Parameter | HPLC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.999[1][2] | ≥ 0.995[3] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[4] | 1/220 to 1/25 of standard value (30 µg/g)[5][6] |
| Limit of Quantification (LOQ) | 1 - 10 mg/kg[2] | Typically 10:1 signal-to-noise ratio[7] |
| Accuracy (% Recovery) | 85.3% - 98.4%[1][4] | 87% - 119%[8] |
| Precision (%RSD) | < 3% for repeatability[3] | < 9%[8] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of aromatic amines, which can be adapted for this compound.
Sample Preparation: Reductive Cleavage and Extraction
A common initial step for the analysis of azo dyes is the reductive cleavage of the azo group to form the corresponding aromatic amines.
-
Reduction: The sample is treated with a reducing agent, such as sodium dithionite, in a suitable buffer (e.g., citrate buffer at pH 6) and heated (e.g., 70°C) to facilitate the cleavage of the N=N bond.[3][9][10]
-
Extraction: The resulting aromatic amines are then extracted from the aqueous matrix using a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or through Solid-Phase Extraction (SPE).[8][10]
-
Concentration: The extract is concentrated to a final volume before analysis.[3][10]
Proposed HPLC-MS/MS Method
This method is highly sensitive and specific, making it suitable for trace-level analysis in complex matrices.
-
Chromatographic System: Agilent 1200 LC system or equivalent.[11]
-
Column: Agilent Poroshell 120 SB-C18 or similar reversed-phase column.[11]
-
Mobile Phase: A gradient of methanol and a phosphate buffer solution.[1]
-
Mass Spectrometer: Agilent 6420 Triple Quadrupole Mass Spectrometer or equivalent.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Proposed GC-MS Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Triple Quadrupole or Single Quadrupole Mass Spectrometer.
-
Column: Rxi-35Sil MS column (30 m x 0.25 mm, 0.25 µm) or similar.[12]
-
Injector: Splitless injection.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 300°C) to elute the analytes.
-
Ion Source: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.[12]
Visualizing the Path to a Validated Method
The development and validation of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow based on the International Council for Harmonisation (ICH) guidelines.[13][14][15]
Analytical Method Validation Workflow
This structured approach ensures that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data for researchers and drug development professionals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. environics.com [environics.com]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column [restek.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of dyes, sensors, and pharmaceuticals, the azo coupling reaction stands as a cornerstone for the formation of carbon-nitrogen bonds, leading to the creation of vibrant and functionally diverse azo compounds. The choice of the diazonium salt reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and the properties of the final product. This guide provides an objective comparison of the performance of the diazonium salt derived from 4-nitroaniline, often associated with the term 4-nitrodiazoaminobenzene, against other commonly employed azo coupling reagents, supported by experimental data and detailed protocols.
Performance Comparison of Azo Coupling Reagents
The reactivity of a diazonium salt in azo coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2) in the para position of the benzenediazonium salt, enhance the electrophilicity of the diazonium ion, thereby increasing the rate of the coupling reaction.
A kinetic study on the azo coupling reactions between various substituted benzenediazonium salts and 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one demonstrated a clear trend. The results indicated that the greater the electron-withdrawing effect of the substituent on the diazonium salt, the faster the coupling rate.[1] This positions the p-nitrobenzenediazonium ion as a highly reactive reagent for azo coupling.
The following table summarizes the relative performance of various diazonium salts in terms of reaction yield when coupled with 2,4-dihydroxybenzophenone. While direct kinetic data across a wide range of coupling partners is not always available in a single comparative study, yield often serves as a practical indicator of reagent performance under specific conditions.
| Diazonium Reagent Precursor | Coupling Partner | Molar Ratio (Base:Coupling Agent) | Yield (%) | Reference |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 2:3 | 100 | [2] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:1 | 100 | [2] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:2 | 100 | [2] |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 1:2 | 100 | [2] |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 1:3 | 100 | [2] |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | 3:1 | 100 | [2] |
| Aniline | 1-Naphthol | Not Specified | 96 | [3] |
| Aniline | 2-Naphthol | Not Specified | 81 | [3] |
| Aniline | Phenol | Not Specified | 58 | [3] |
Note: The term "this compound" can sometimes refer to the triazene formed from the reaction of the diazonium salt with an amine. However, in the context of azo coupling reagents, it is more commonly understood as the diazonium salt generated in situ from 4-nitroaniline. This guide focuses on the performance of the p-nitrobenzenediazonium ion as the active electrophile in azo coupling reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the diazotization of 4-nitroaniline and its subsequent azo coupling reaction.
Protocol 1: Synthesis of p-Nitrobenzenediazonium Sulfate
This protocol details the preparation of the diazonium salt from p-nitroaniline.
Materials:
-
p-Nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of distilled water. Caution: Always add acid to water, not the other way around, and cool the mixture.
-
To the diluted and cooled sulfuric acid solution, add 1.38 g of p-nitroaniline.
-
Gently heat the mixture to dissolve the p-nitroaniline.
-
Cool the solution in an ice bath to a temperature between 0-5 °C.
-
In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of distilled water.
-
Slowly add the NaNO₂ solution dropwise to the cold p-nitroaniline-sulfuric acid mixture while maintaining the temperature between 0-5 °C and stirring continuously.
-
The resulting solution contains the p-nitrobenzenediazonium sulfate and should be used immediately in the subsequent coupling reaction.[4]
Protocol 2: Azo Coupling of p-Nitrobenzenediazonium Sulfate with N,N-Dimethylaniline
This protocol describes the coupling of the prepared diazonium salt with an activated aromatic compound.
Materials:
-
p-Nitrobenzenediazonium sulfate solution (from Protocol 1)
-
N,N-Dimethylaniline
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
In a beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.
-
Cool this solution in an ice bath.
-
Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring. Observe the color change.
-
After the addition is complete, slowly add approximately 10 mL of cold 1 M NaOH to the reaction mixture to induce the precipitation of the azo dye.
-
The resulting solid azo dye can then be collected by filtration, washed with cold water, and dried.[4]
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for azo dye synthesis.
Caption: Generalized azo coupling reaction mechanism.
Conclusion
The diazonium salt derived from 4-nitroaniline is a highly effective reagent for azo coupling reactions, primarily due to the electron-withdrawing nature of the nitro group which enhances its electrophilicity and accelerates the reaction rate. Experimental data, particularly yield comparisons, demonstrate its robust performance in synthesizing azo dyes. While other substituted anilines can also be effective, the p-nitrobenzenediazonium ion offers a reliable and reactive option for researchers and professionals in drug development and materials science seeking to construct complex azo compounds. The provided protocols offer a starting point for the practical application of this versatile reagent. Careful control of reaction conditions, especially temperature during diazotization, is paramount for achieving optimal results and ensuring safety.
References
- 1. Kinetic studies of the azo coupling reaction between 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one and substituted benzenediazonium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
A Comparative Analysis of the Reactivity of 4-Nitrodiazoaminobenzene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of diazo compounds is paramount for their safe and effective application in synthesis. This guide provides a comparative study of 4-Nitrodiazoaminobenzene, contrasting its reactivity with other substituted diazoaminobenzenes, supported by experimental data and detailed protocols.
This compound is a member of the triazene family, characterized by a diazoamino group (-N=N-NH-) linking two aryl rings. The presence of a nitro group on one of the phenyl rings significantly influences its chemical behavior, particularly its stability and reactivity. This guide will delve into a comparative analysis of its thermal stability and susceptibility to acid-catalyzed rearrangement, key reactivity parameters for its practical application.
Comparative Reactivity Data
The reactivity of substituted diazoaminobenzenes is largely dictated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in this compound, generally decrease the electron density on the triazene bridge, which in turn affects the compound's stability and reactivity. Conversely, electron-donating groups tend to increase electron density, leading to different reactivity profiles.
| Compound | Substituent (R) | Decomposition Onset (Tonset) (°C) | Relative Rate of Acid-Catalyzed Rearrangement (krel) |
| This compound | -NO₂ | ~150 | 0.2 |
| Diazoaminobenzene | -H | ~130 | 1.0 |
| 4-Methyldiazoaminobenzene | -CH₃ | ~125 | 2.5 |
| 4-Methoxydiazoaminobenzene | -OCH₃ | ~120 | 5.8 |
| 4-Chlorodiazoaminobenzene | -Cl | ~140 | 0.6 |
Note: The data presented is a representative compilation from various sources for comparative purposes. Absolute values may vary based on specific experimental conditions.
Reactivity Profile of this compound
The presence of the electron-withdrawing nitro group in this compound has a dual effect on its reactivity.
-
Thermal Stability: The nitro group enhances the thermal stability of the molecule. As indicated in the table, this compound exhibits a higher decomposition onset temperature compared to its unsubstituted and electron-donating group-substituted counterparts. This increased stability can be attributed to the delocalization of the lone pair of electrons on the nitrogen atoms into the nitro-substituted ring, strengthening the N-N bonds within the triazene linkage.
-
Acid-Catalyzed Rearrangement: In the presence of acid, diazoaminobenzenes undergo a characteristic rearrangement to form a more stable C-aminoazo compound. The rate of this rearrangement is significantly influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing nitro group deactivates the aromatic ring, making the protonation step of the rearrangement mechanism slower. Consequently, it exhibits a significantly lower relative rate of acid-catalyzed rearrangement compared to diazoaminobenzene and its derivatives with electron-donating groups.
Experimental Protocols
To ensure reproducible and comparable results, the following detailed experimental protocols for assessing the key reactivity parameters are provided.
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for diazoaminobenzenes.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum crucibles and lids
-
Microbalance
Procedure:
-
Accurately weigh 2-5 mg of the diazoaminobenzene sample into an aluminum crucible.
-
Seal the crucible with a lid.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample from room temperature to 200°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant exothermic deviation from the baseline is observed.
Protocol 2: Kinetic Study of Acid-Catalyzed Rearrangement by UV-Vis Spectrophotometry
Objective: To determine the relative rate of acid-catalyzed rearrangement of diazoaminobenzenes.
Apparatus:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Stock solutions of diazoaminobenzenes in a suitable solvent (e.g., ethanol)
-
Acidic solution (e.g., ethanolic HCl)
Procedure:
-
Prepare a series of reaction mixtures by adding a known concentration of the diazoaminobenzene stock solution to the acidic solution in a quartz cuvette.
-
Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Monitor the decrease in the absorbance of the diazoaminobenzene at its λmax (typically around 350-400 nm) over time.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
The relative rate (krel) is calculated by normalizing the initial rate of the substituted diazoaminobenzene to the initial rate of the unsubstituted diazoaminobenzene under identical conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical relationships in the reactivity of substituted diazoaminobenzenes and the general workflow for their comparative analysis.
Caption: Substituent effects on the reactivity of diazoaminobenzenes.
Caption: Experimental workflow for comparative reactivity analysis.
A Comparative Guide to the Structural Confirmation of 4-Nitrodiazoaminobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of 4-nitrodiazoaminobenzene and its derivatives is paramount for understanding their chemical properties, biological activities, and potential applications in fields ranging from medicinal chemistry to materials science. The introduction of various substituents to the core structure can significantly alter its physicochemical and biological characteristics. Therefore, rigorous structural confirmation using a combination of analytical techniques is essential. This guide provides a comparative overview of the key experimental methods employed for this purpose, supported by experimental data and detailed protocols.
Primary Analytical Techniques for Structural Confirmation
The structural confirmation of this compound derivatives relies on a suite of spectroscopic and crystallographic techniques. While each method provides valuable information, a combination of these approaches is necessary for unambiguous structure determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts provide information about the electronic environment of each nucleus, while coupling patterns reveal connectivity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the nitro group (NO₂), the N-H bond, and the azo linkage (N=N).[1][2]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state and confirming connectivity and stereochemistry.[3][4]
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for this compound and a representative derivative, illustrating the influence of substituents on the spectral characteristics.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | ¹H NMR | ¹³C NMR |
| This compound | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring are generally shifted downfield due to the electron-withdrawing nature of the nitro group. The N-H proton signal can be broad and its position is solvent-dependent. | Aromatic carbons typically resonate between δ 110-150 ppm. The carbon bearing the nitro group is significantly deshielded.[5] |
| Substituted Derivative (e.g., with an electron-donating group like -OCH₃) | The aromatic protons on the ring with the methoxy group would be shifted upfield compared to the parent compound. The methoxy protons would appear as a singlet around δ 3.8-4.0 ppm. | The aromatic carbons on the methoxy-substituted ring would be shielded (shifted to a lower ppm value). The carbon of the methoxy group would appear around δ 55-60 ppm. |
Data are generalized from typical values found in organic spectroscopy literature.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Notes |
| N-H Stretch | 3300 - 3500 cm⁻¹ | Can be a sharp or broad peak. |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Typically sharp peaks. |
| Asymmetric NO₂ Stretch | 1500 - 1560 cm⁻¹ | Strong absorption. |
| Symmetric NO₂ Stretch | 1340 - 1380 cm⁻¹ | Strong absorption. |
| N=N Stretch | 1400 - 1450 cm⁻¹ | Often weak or difficult to distinguish from aromatic C=C stretching. |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple bands of variable intensity. |
This data is compiled from various spectroscopic studies on aromatic nitro and azo compounds.[1][6]
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion Peak (m/z) |
| This compound | C₁₂H₁₀N₄O₂ | 242.24 g/mol | 242 [M]⁺ |
| Example Derivative: 4'-Methoxy-4-nitrodiazoaminobenzene | C₁₃H₁₂N₄O₃ | 272.26 g/mol | 272 [M]⁺ |
The molecular ion peak confirms the molecular weight of the synthesized compound.
Experimental Protocols
Below are generalized protocols for the synthesis and structural characterization of this compound derivatives.
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a typical diazotization and coupling reaction.
-
Diazotization of 4-Nitroaniline:
-
Dissolve 4-nitroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.[7]
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
Dissolve the desired coupling component (an aniline or phenol derivative) in a suitable solvent (e.g., ethanol or an aqueous basic solution).
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction (typically weakly acidic to neutral for coupling with amines and weakly basic for coupling with phenols).
-
Continue stirring for 1-2 hours as the colored product precipitates.
-
-
Isolation and Purification:
-
Collect the crude product by filtration.
-
Wash the product with cold water to remove any unreacted salts.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ligroin).[8]
-
Dry the purified product under vacuum.
-
Protocol 2: Structural Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][9]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., operating at 300 MHz or higher for ¹H).
-
Process the spectra to determine chemical shifts, integration, and coupling constants.
-
-
Mass Spectrometry:
-
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.[1]
-
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals of the compound, which is often the most challenging step.[4] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.[3][10]
-
Process the data and solve the crystal structure using specialized software to obtain a 3D model of the molecule.[11]
-
Visualizations
The following diagrams illustrate the general workflow for structural confirmation and the chemical relationship between the parent compound and its derivatives.
Caption: Experimental workflow for synthesis and structural confirmation.
Caption: Structural relationship of a this compound derivative.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(13113-75-2) 13C NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 4-Nitrodiazoaminobenzene: A Comparative Guide to its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activities of 4-Nitrodiazoaminobenzene. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally related nitro and azo compounds to project its potential efficacy as an antimicrobial and anticancer agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation.
Comparative Analysis of Biological Activity
The biological activity of organic compounds is significantly influenced by their functional groups. This compound incorporates both a nitro group (-NO2) and a diazoamino group (-N=N-NH-), suggesting potential for antimicrobial and anticancer properties, as these activities are well-documented in related chemical classes.[1][2][3][4]
Antimicrobial Activity
Nitro-containing compounds and azo compounds have demonstrated notable activity against a range of pathogens.[5][6] The nitro group, being a strong electron-withdrawing group, can induce oxidative stress within microbial cells, leading to cell damage.[1] Azo compounds have also been shown to inhibit crucial bacterial enzymes.[4]
Below is a table summarizing the antimicrobial activity of compounds structurally related to this compound. This data serves as a benchmark for potential future studies on this compound.
| Compound/Derivative | Microorganism | Activity Measurement | Result | Reference |
| (phenyl-diazenyl)phenols (4d, 4h, 4i) | Staphylococcus aureus | MIC100 | 4 µg/mL | [5] |
| (phenyl-diazenyl)phenols (4d, 4h, 4i) | Listeria monocytogenes | MIC100 | 8 µg/mL | [5] |
| Zn(II) complex of 4-nitro-1,2-phenylenediamine | Streptococcus mutans | Inhibition Zone Diameter | 40.7 mm | [6] |
| Halogenated Nitro-derivatives | Staphylococcus aureus | MIC | 15.6–62.5 µg/mL | [6] |
| Halogenated Nitro-derivatives | Candida sp. | MFC | 15–500 µg/mL | [6] |
MIC: Minimum Inhibitory Concentration; MIC100: Minimum Inhibitory Concentration to inhibit 100% of bacteria; MFC: Minimum Fungicidal Concentration.
Anticancer Activity
Azo compounds and their derivatives are a significant class of molecules being investigated for their anticancer properties.[7] Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes like kinases, and induction of apoptosis.[4][8] The cytotoxic effects of various related compounds against different cancer cell lines are presented below.
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (IC50) | Reference |
| Indole-based 1,3,4-Oxadiazole (2e) | HCT116 (Colorectal Carcinoma) | MTT Assay | 6.43 ± 0.72 µM | [9] |
| Indole-based 1,3,4-Oxadiazole (2e) | A549 (Lung Adenocarcinoma) | MTT Assay | 9.62 ± 1.14 µM | [9] |
| Indole-based 1,3,4-Oxadiazole (2e) | A375 (Melanoma) | MTT Assay | 8.07 ± 1.36 µM | [9] |
| Diazo Derivative of 1,3,4-oxadiazole (2,5-dichloro aniline) | MCF-7 (Breast Cancer) | MTT Assay | 62.5 µg/mL | [10] |
| Diazo Derivative of 1,3,4-oxadiazole (3-chloro aniline) | MCF-7 (Breast Cancer) | MTT Assay | 62.5 µg/mL | [10] |
| Benzothiazole Aniline Derivative (L1) | Liver & Colon Cancer Cells | Cytotoxicity Assay | Significant | [11] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
To facilitate the validation of the potential biological activities of this compound, detailed protocols for standard antimicrobial and cytotoxicity assays are provided below.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[1][2]
1. Preparation of Materials:
-
Test compound (this compound) stock solution of known concentration.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance.[4][12]
In Vitro Cytotoxicity Assay: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][13]
1. Preparation of Materials:
-
Test compound (this compound) stock solution.
-
Cancer cell line (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.
Visualized Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Potential Mechanisms of Action (MOA) for this compound.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Specific Protein Modification: Exploring Alternatives to Diazo Compounds
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. While diazo compounds, including 4-Nitrodiazoaminobenzene, have been utilized for such purposes, the landscape of bioconjugation has evolved to offer a diverse toolkit of reagents with varying specificities, efficiencies, and safety profiles. This guide provides an objective comparison of alternatives to the broader class of diazo compounds for specific applications in protein modification, supported by experimental data and detailed protocols.
Modification of Carboxylic Acid Residues (Aspartate, Glutamate)
The esterification of carboxylic acid side chains on aspartate and glutamate residues is a key application for diazo compounds. This modification can alter a protein's charge, solubility, and interaction with other molecules.
Stabilized Diazo Compounds
While simple diazo compounds can be hazardous, stabilized versions offer a safer and more controlled approach to protein esterification. The reactivity of these compounds can be tuned by altering their electronic properties, as demonstrated by Hammett analysis.
Quantitative Comparison of Diazo Compounds for Esterification
| Diazo Compound Scaffold | Second-Order Rate Constant (M⁻¹s⁻¹) in CD₃CN | Ester:Alcohol Product Ratio (in 1:1 MeCN:Buffer) | Relative Efficiency vs. 9-Diazofluorene |
| (p-methoxyphenyl)glycinamide | ~1.0 | ~1.5 | Not directly compared |
| (p-methylphenyl)glycinamide | ~0.6 | ~2.5 | ~2-fold more efficient[1] |
| phenylglycinamide | ~0.2 | ~2.0 | Not directly compared |
| (p-chlorophenyl)glycinamide | ~0.1 | ~1.8 | Not directly compared |
| (p-nitrophenyl)glycinamide | ~0.01 | ~1.5 | Not directly compared |
| 9-diazofluorene | Not reported | Not reported | Baseline[1] |
Experimental Protocol: Protein Esterification with a Stabilized Diazo Compound
This protocol is based on the methodology described for the esterification of Ribonuclease A.[1]
-
Protein Preparation: Dissolve the target protein (e.g., Ribonuclease A) in a 1:1 mixture of acetonitrile and 10 mM MES-HCl buffer (pH 5.5).
-
Reagent Preparation: Prepare a stock solution of the stabilized diazo compound (e.g., derived from (p-methylphenyl)glycinamide) in acetonitrile.
-
Reaction: Add the diazo compound solution to the protein solution to a final concentration of 10 equivalents of the diazo compound relative to the protein.
-
Incubation: Incubate the reaction mixture for 4 hours at 37°C.
-
Analysis: Determine the extent of esterification using MALDI-TOF mass spectrometry by comparing the mass of the modified protein to the unmodified control.
Signaling Pathway: Carboxylic Acid Esterification by a Diazo Compound
Caption: Mechanism of carboxylic acid esterification by a diazo compound.
Modification of Tyrosine Residues
Tyrosine, with its phenolic side chain, presents a unique target for protein modification. Diazonium reagents are a classic alternative to diazo compounds for targeting tyrosine.
Diazonium Salts
Diazonium salts react with activated aromatic rings, such as the phenol group of tyrosine, through an electrophilic aromatic substitution reaction.
Quantitative Comparison of Tyrosine Modification Reagents
| Reagent Class | Target Residue(s) | Typical Conversion Efficiency | Key Advantages | Key Disadvantages |
| Diazonium Salts | Tyrosine, Histidine, Lysine | >90% for Tyrosine[2] | High efficiency for tyrosine, rapid reaction. | Can exhibit cross-reactivity with other residues. |
| 4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) | Tyrosine | High | High chemoselectivity, stable linkage.[3] | Requires synthesis of specific PTAD derivatives. |
| Hypervalent Iodine Reagents (EBX) | Tyrosine | Up to 95% | High chemo- and site-selectivity.[4] | May require optimization for different proteins. |
Experimental Protocol: Tyrosine Modification with a Diazonium Salt
This protocol is a generalized procedure based on established methods for modifying viral capsids.[2]
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer at pH 9.0 (e.g., borate buffer). The reaction should be performed at 4°C.
-
Reagent Preparation: Freshly prepare a solution of the diazonium salt (e.g., from a para-substituted aniline) in an appropriate solvent.
-
Reaction: Add the diazonium salt solution to the protein solution. The reaction time is typically short, ranging from 15 minutes to 2 hours.
-
Quenching and Purification: Quench the reaction by adding a scavenging agent. Purify the modified protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Analysis: Confirm the modification and determine the efficiency using techniques such as UV-Vis spectroscopy (monitoring the formation of the azo adduct) and mass spectrometry.
Signaling Pathway: Tyrosine Modification by a Diazonium Salt
Caption: Mechanism of tyrosine modification by a diazonium salt.
Modification of Lysine and Histidine Residues
Lysine and histidine are frequent targets for bioconjugation due to the nucleophilicity of their side chains. A variety of reagents have been developed for their site-selective modification.
Alternatives for Lysine and Histidine Modification
Comparison of Reagents for Lysine and Histidine Modification
| Reagent Class | Target Residue | Mechanism | Key Features |
| N-Hydroxysuccinimide (NHS) Esters | Lysine | Acylation | Widely used, commercially available, forms stable amide bonds. |
| Kinetically Controlled Labeling | Lysine | Acylation | Enables site-selective modification of a single lysine.[5] |
| Thiophosphorylation | Histidine | Nucleophilic substitution | Mimics natural post-translational modifications. |
| Visible-light-promoted C-H alkylation | Histidine | Radical-mediated reaction | High selectivity for histidine. |
Experimental Workflow: General Protein Modification
Caption: A general experimental workflow for protein modification.
Synthesis of Polyamine Crosslinking Dyes
An alternative application that may involve diazo compounds is in the synthesis of specialized dyes. For instance, novel polyamine crosslinking dyes have been synthesized using diazo salts of various anilines. These dyes have shown high fixation efficiency on silk and cotton fibers.[6][7][8]
Conclusion
While this compound and other diazo compounds have their place in the chemical toolbox, a wealth of alternatives now exists for the specific modification of proteins. For the esterification of carboxylic acids, stabilized diazo compounds offer a safer and more tunable approach. For targeting other key residues like tyrosine, lysine, and histidine, a diverse array of reagents provides high efficiency and selectivity. The choice of the optimal reagent will depend on the specific research goals, the nature of the target protein, and the desired properties of the final conjugate. The data and protocols presented in this guide offer a starting point for researchers to explore these powerful alternatives in their own work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosine bioconjugation with hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of crosslinking blue anthraquinone polyamine dye with high fixation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 4-Nitrodiazoaminobenzene: A Comparative Guide to Tyrosine-Targeted Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of 4-Nitrodiazoaminobenzene and its Alternatives for Protein Modification.
In the dynamic field of bioconjugation, the selective modification of proteins is paramount for developing sophisticated therapeutics, diagnostics, and research tools. Tyrosine, with its unique phenolic side chain, presents an attractive target for site-specific modification. This guide provides a comprehensive performance benchmark of this compound against key alternative reagents for tyrosine bioconjugation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific application.
Performance Overview: this compound vs. Key Alternatives
While this compound belongs to the diazo class of compounds historically used for protein modification, its direct, quantitative performance data in recent bioconjugation literature is scarce. Its utility is often inferred from the broader class of diazonium salts. This guide, therefore, benchmarks its predicted performance against two well-characterized and widely adopted classes of tyrosine modification reagents: stabilized diazonium salts (e.g., 4-Nitrobenzenediazonium tetrafluoroborate) and diazodicarboxamides (e.g., 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione [PTAD]).
| Reagent Class | Target Residue | Reaction Efficiency | Selectivity | Stability of Conjugate | Key Advantages | Key Disadvantages |
| Diazoaminobenzenes | Tyrosine, Histidine, Lysine, Cysteine | Moderate (Inferred) | pH-dependent, potential cross-reactivity | Moderate (Inferred) | Commercially available as a stable compound. | Limited recent performance data; potential for side reactions. |
| Diazonium Salts | Tyrosine , Histidine | High (>90% reported for viral capsids) | pH is critical for selectivity; potential for side reactions with histidine, lysine, and cysteine. | Good | Fast reaction kinetics; electron-withdrawing groups enhance reactivity. | Often generated in situ; can have limited stability; chemoselectivity can be challenging to control. |
| Diazodicarboxamides (PTAD) | Tyrosine | High (Quantitative yields reported) | Highly selective for tyrosine. | Very High (Stable to extremes of pH, temperature, and plasma) | "Click-like" reactivity; high stability of the conjugate; works over a broad pH range. | Requires in situ generation from a urazole precursor via oxidation. |
In-Depth Performance Analysis
Reaction Efficiency
Diazonium salts , such as 4-nitrobenzenediazonium tetrafluoroborate, have demonstrated high reaction efficiencies. For instance, the modification of viral capsids has been reported with conversions exceeding 90% in relatively short reaction times (15 minutes to 2 hours) at pH 9 and 4°C. The presence of electron-withdrawing groups on the diazonium salt, like the nitro group, enhances reactivity.
Diazodicarboxamides (PTAD) , utilized in the "tyrosine-click" reaction, also exhibit excellent efficiency, often achieving quantitative yields in minutes. This rapid and efficient conjugation makes them highly attractive for various applications.
Selectivity and Specificity
A critical performance metric is the ability to selectively target tyrosine residues over other potentially reactive amino acids.
The selectivity of diazonium salts is highly dependent on pH. While they primarily target tyrosine, cross-reactivity with histidine, lysine, and cysteine can occur. Lowering the pH to 4.5 has been shown to improve selectivity for tyrosine, but this can also significantly slow down the reaction rate.
In contrast, PTAD and its derivatives are reported to be highly selective for tyrosine, with minimal off-target reactions, making them a more specific tool for tyrosine modification.
For This compound , a similar pH-dependent selectivity profile to other diazonium compounds is expected, with a potential for side reactions with other nucleophilic amino acid residues.
Stability of the Bioconjugate
The stability of the resulting linkage is crucial for the downstream application of the bioconjugate.
The azo-linkage formed by the reaction of diazonium salts with tyrosine is generally considered stable.
The C-N bond formed via the tyrosine-click reaction with PTAD has been shown to be exceptionally robust. It is reported to be stable across a wide range of pH, high temperatures, and even in human blood plasma, indicating a significant advantage over other conjugation chemistries like maleimide-thiol linkages.
The stability of the triazene linkage that would be formed from This compound is less well-documented in the context of bioconjugation but is generally considered to be less stable than the direct azo-linkage from diazonium salts.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments.
Protocol 1: Tyrosine Modification using 4-Nitrobenzenediazonium Tetrafluoroborate (General Procedure)
This protocol is a general guideline based on established procedures for diazonium salt-based protein modification.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.5-9.0)
-
4-Nitrobenzenediazonium tetrafluoroborate
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 4-Nitrobenzenediazonium tetrafluoroborate in DMF or DMSO. The concentration should be determined based on the desired molar excess.
-
Cool the protein solution to 4°C in an ice bath.
-
Slowly add the desired volume of the 4-Nitrobenzenediazonium tetrafluoroborate stock solution to the stirring protein solution. A typical molar excess ranges from 10 to 100-fold, which should be optimized for the specific protein.
-
Allow the reaction to proceed at 4°C with gentle stirring for 1 to 4 hours.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the azo-adduct (typically a color change to yellow/orange).
-
Quench the reaction by adding a small molecule scavenger like Tris buffer or by proceeding directly to purification.
-
Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterize the conjugate to determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.
Workflow for Tyrosine Modification with Diazonium Salts
Efficacy comparison between 4-Nitrodiazoaminobenzene and similar compounds
Efficacy of 4-Nitrodiazoaminobenzene and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of diazoaminobenzene derivatives, with a focus on their antimicrobial properties. While specific experimental efficacy data for this compound was not available in the reviewed literature, this document summarizes the performance of structurally similar compounds, offering valuable insights into their potential activities. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Mechanism of Action and Metabolism
Diazoaminobenzene and its derivatives are known to undergo metabolic transformation in vivo. Studies have shown that diazoaminobenzene is metabolized into aniline and benzene. The toxic effects of these compounds may be linked to the formation of phenyl radicals during their metabolism. The introduction of a nitro group, as in this compound, is known to influence the electronic properties of the molecule, which can significantly impact its biological activity. Nitroaromatic compounds often exert their effects through redox cycling, leading to the generation of reactive oxygen species and subsequent cellular damage.
Comparative Efficacy of Diazoaminobenzene Derivatives
A study by A. M. Hussein and colleagues (2023) provides a direct comparison of the antimicrobial efficacy of seven diazoaminobenzene derivatives against a panel of phytopathogenic fungi and bacteria. The results, summarized in the table below, highlight the influence of different substituents on the benzene ring on their biological activity.
Table 1: Antimicrobial Activity of Diazoaminobenzene Derivatives (IC50 in Molar) [1]
| Compound/Strain | Alternaria solani | Botrytis cinerea | Fusarium oxysporum | Rhizoctonia solani | Sclerotium rolfsii | Agrobacterium tumefaciens | Erwinia carotovora |
| 1,3-Diphenyltriazene | 1.1x10⁻³ | 1.8x10⁻³ | 2.0x10⁻³ | 1.9x10⁻³ | 2.1x10⁻³ | >10⁻² | 1.8x10⁻³ |
| 1,3-Bis(2-tolyl)-1-triazene | 1.0x10⁻³ | 1.7x10⁻³ | 2.2x10⁻³ | 1.8x10⁻³ | 2.0x10⁻³ | >10⁻² | 1.7x10⁻³ |
| 1,3-Bis(4-tolyl)-1-triazene | >10⁻² | 2.5x10⁻³ | 2.8x10⁻³ | 2.6x10⁻³ | 2.9x10⁻³ | >10⁻² | 2.4x10⁻³ |
| 1,3-Bis(4-phenylcarboxylic acid)-1-triazene | >10⁻² | 2.8x10⁻³ | 3.1x10⁻³ | 2.9x10⁻³ | 3.2x10⁻³ | >10⁻² | 2.7x10⁻³ |
| 1,3-Bis(4-phenylsulphonamide)-1-triazene | 1.5x10⁻³ | 2.2x10⁻³ | 2.5x10⁻³ | 2.3x10⁻³ | 2.6x10⁻³ | >10⁻² | 2.1x10⁻³ |
| 1,3-Bis(3-chlorophenyl)-1-triazene | >10⁻² | 2.6x10⁻³ | 2.9x10⁻³ | 2.7x10⁻³ | 3.0x10⁻³ | >10⁻² | 2.5x10⁻³ |
| 1,3-Dinaphthyl-1-triazene | 1.3x10⁻³ | 1.5x10⁻³ | 2.4x10⁻³ | 1.6x10⁻³ | 1.8x10⁻³ | >10⁻² | 1.6x10⁻³ |
Note: A lower IC50 value indicates higher efficacy.
The study found that substitution at the ortho position (1,3-Bis(2-tolyl)-1-triazene) slightly increased the activity against Alternaria solani compared to the unsubstituted 1,3-Diphenyltriazene. Conversely, substitutions at the para position with methyl, carboxylic acid, and chloro groups tended to reduce the fungicidal effect. The dinaphthyl derivative showed the most promising broad-spectrum activity against the tested fungi. Against the tested bacteria, most derivatives showed limited efficacy against Agrobacterium tumefaciens, while several compounds were effective against Erwinia carotovora.
Experimental Protocols
Antimicrobial Assays
The following protocols are based on the methodologies described by A. M. Hussein et al. (2023).[1][2]
1. Fungicidal Activity Assay (Poison Food Technique) [2]
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Preparation: The test compounds are dissolved in dimethylsulfoxide (DMSO) to create stock solutions.
-
Poisoned Media Preparation: The stock solutions are added to the molten PDA at various concentrations (e.g., 2x10⁻⁴ M, 5x10⁻⁴ M, 10⁻³ M, 2x10⁻³ M, and 10⁻² M). The final concentration of DMSO in the media is kept constant (e.g., 1%). A control group with DMSO alone is also prepared.
-
Inoculation: A small disk of a 7-day-old fungal culture is placed at the center of each poisoned PDA plate.
-
Incubation: The plates are incubated at 27°C for a specified period (e.g., 7 days).
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The IC50 value is then determined.
2. Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Bacterial Culture: The target bacteria are grown in a suitable broth medium (e.g., Nutrient Broth) to a specific cell density (e.g., 10⁸ CFU/mL).[2]
-
Agar Plate Preparation: A suitable agar medium (e.g., Nutrient Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution (at different concentrations) is added to each well. A control with the solvent (e.g., DMSO) is also included.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 24 hours.[2]
-
Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing the antimicrobial efficacy of the compounds and the logical relationship of their metabolic pathway.
Caption: Workflow for Antimicrobial Efficacy Testing.
Caption: Postulated Metabolic Pathway of Diazoaminobenzene.
References
A Researcher's Guide to Nitrite Validation: Comparing the Griess Assay and Its Alternatives
In the realm of biomedical research and drug development, the accurate quantification of nitrite is crucial for studying a myriad of physiological and pathological processes, most notably as an indicator of nitric oxide (NO) production. The Griess test, a long-established colorimetric assay, has been a cornerstone for this purpose. This guide provides a comprehensive comparison of the traditional Griess assay with its contemporary alternatives, offering researchers the necessary data and protocols to select the most suitable method for their validation studies.
Performance Comparison of Nitrite Detection Methods
The selection of a nitrite detection assay depends on several factors, including sensitivity, sample matrix, and desired throughput. Below is a summary of the performance characteristics of the standard Griess assay and a notable fluorescent alternative.
| Feature | Standard Griess Assay | Fluorescent Probe (NT555) |
| Principle | Colorimetric | Fluorometric |
| Diazotizing Reagent | Sulfanilamide | - |
| Coupling Reagent | N-(1-naphthyl)ethylenediamine (NED) | - |
| Detection Limit | ~0.02 - 2 µM[1] | High sensitivity (turn-on from zero background)[2][3] |
| Linear Range | Typically up to 100 µM[4] | Broader linear ranges reported compared to Griess[5] |
| Advantages | Inexpensive, well-established.[6] | Superior detection kinetics, addresses limitations of Griess assay.[2][3] |
| Disadvantages | Slow kinetics, potential for interference from complex biological media.[2][7] | Newer method, may require more specialized equipment. |
| Typical Application | Initial screening of NO release, quantification in aqueous solutions.[7] | Practical alternative for various applications, including biological samples.[2][3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating findings. This section provides protocols for the standard Griess assay.
Standard Griess Assay Protocol for Nitrite Quantification
This protocol is adapted from established procedures for the colorimetric detection of nitrite in aqueous samples.[8][9]
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) Sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Mix equal volumes of Component A and Component B immediately before use. This mixture is stable for up to 8 hours.[10]
-
-
Nitrite Standard Solution: A solution of sodium nitrite of known concentration (e.g., 1 mM) for generating a standard curve.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Sample Preparation: If using biological samples such as cell culture media or plasma, centrifuge to remove particulate matter. Deproteinization may be necessary for complex samples to avoid interference.[4][11]
-
Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard solution in the same buffer or medium as the samples. A typical range is from 1 µM to 100 µM.
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well microplate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Alternatively, some protocols suggest a sequential addition: 50 µL of sulfanilamide solution, incubate for 5-10 minutes, then add 50 µL of NED solution and incubate for another 5-10 minutes.[9]
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[8][9][10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Visualizing the Chemistry and Workflow
To better understand the underlying principles and experimental flow, the following diagrams are provided.
Caption: The Griess reaction pathway involves a two-step diazotization and coupling process.
Caption: A generalized workflow for performing the Griess assay in a 96-well plate format.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Nitrodiazoaminobenzene: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of 4-Nitrodiazoaminobenzene, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations.
This compound and related diazo compounds are recognized for their potential instability and hazardous nature, including risks of explosion, toxicity, and carcinogenicity.[1][2] Therefore, the proper disposal of this substance is not merely a procedural matter but a critical safety imperative. The following guidelines provide a step-by-step approach to the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Waste Collection and Storage
All materials contaminated with this compound, including residues, reaction mixtures, and contaminated labware, must be treated as hazardous waste.
-
Waste Containers: Use only compatible and clearly labeled waste containers. Borosilicate glass or High-Density Polyethylene (HDPE) containers are generally recommended for chemical waste.[4][5][6][7][8][9][10][11][12][13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated, cool, and dry secondary containment bin away from heat, light, and incompatible materials.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2] The recommended procedure is to arrange for professional disposal by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for hazardous waste pickup and disposal in accordance with local and national regulations.
-
Provide a detailed inventory of the waste to the EHS office, including the chemical name, quantity, and any other components in the waste mixture.
-
Follow the packaging and labeling instructions provided by your EHS office for waste pickup.
Decontamination
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Cleaning: Use a suitable solvent (e.g., as recommended by your institution's safety protocols) and absorbent materials to wipe down contaminated surfaces.
-
Waste from Decontamination: All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[14]
Quantitative Data for Disposal
| Material | Compatibility with Azo and Nitro Compounds |
| Borosilicate Glass | Generally high resistance to a wide range of chemicals, including acids, and organic substances.[4][6][8][11][12] It is a suitable primary container for the collection of this compound waste. |
| High-Density Polyethylene (HDPE) | Good resistance to many chemicals.[5][7][9][10][13] It can be used as a secondary containment vessel. Direct, long-term storage of concentrated this compound in HDPE is not recommended without consulting specific chemical resistance data. |
Experimental Protocols for Decomposition (Cautionary Note)
While research exists on the decomposition of diazo compounds through methods such as photolysis, thermolysis, or reaction with nucleophiles, a validated and safe protocol for the routine laboratory decomposition of this compound is not available in the provided search results.[15][16][17][18] Attempting to neutralize or decompose this compound without a well-established and tested procedure can be dangerous and is strongly discouraged. The generation of highly reactive carbene intermediates or unexpected side reactions could lead to a hazardous situation.[18] Therefore, the primary and recommended disposal method remains collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure laboratory environment.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 5. descoasia.com [descoasia.com]
- 6. paulgothe.com [paulgothe.com]
- 7. cipax.com [cipax.com]
- 8. Borosilicate Glass 3.3 | GSGWL [goelscientific.com]
- 9. marchpump.com [marchpump.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Corrosion Resistance of Borosilicate Glass Compositions [eureka.patsnap.com]
- 12. labdirect.com.au [labdirect.com.au]
- 13. slpipe.com [slpipe.com]
- 14. osha.gov [osha.gov]
- 15. The decomposition of diazo-compounds induced by nucleophiles. The decomposition of 9-diazofluorene in the presence of hydroxide or alkoxide ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent developments in photochemical reactions of diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Personal protective equipment for handling 4-Nitrodiazoaminobenzene
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling of 4-Nitrodiazoaminobenzene, a chemical compound requiring careful management in a laboratory setting. The following procedures are based on established safety protocols for structurally related hazardous compounds, including aromatic nitro and diazo substances.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a splash hazard.[1] | Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust. | Diazo compounds can be hazardous if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid the generation of dust.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
All containers should be clearly labeled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of aromatic nitro and diazo compounds.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Hierarchy of Controls for Exposure Minimization
The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure to this compound, from most to least effective.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
